CZC-54252
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGWUCNXOBLWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501110376 | |
| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501110376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191911-27-9 | |
| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191911-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501110376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of CZC-54252
This technical guide provides a detailed overview of the mechanism of action for this compound, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). The information presented herein is intended for a scientific audience and summarizes key preclinical data, experimental methodologies, and the relevant signaling pathway.
Core Mechanism of Action
This compound functions as a highly potent and selective inhibitor of LRRK2, a kinase implicated in both familial and sporadic cases of Parkinson's disease.[1] Mutations in the LRRK2 gene, such as the G2019S mutation, can lead to increased kinase activity, which is associated with neuronal injury and neurodegeneration.[1][2] this compound exerts its therapeutic potential by directly binding to LRRK2 and inhibiting its kinase activity, thereby mitigating the downstream pathological effects of LRRK2 hyperactivation.[3][4][5][6]
The inhibitory action of this compound has been demonstrated against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant form.[2][3][4][5][6] This inhibition has been shown to confer a neuroprotective effect, attenuating neuronal injury in primary human neurons expressing the G2019S LRRK2 mutant.[3][5]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified through various preclinical assays. The following tables summarize the key inhibitory and effective concentrations.
| Target | Assay Type | Metric | Value (nM) | Reference |
| Human Wild-Type LRRK2 | Cell-free kinase assay | IC50 | 1.28 | [2][3][4][5][6] |
| Human G2019S Mutant LRRK2 | Cell-free kinase assay | IC50 | 1.85 | [2][3][4][5][6] |
| G2019S LRRK2-induced human neuronal injury | Cellular assay | EC50 | ~1 | [3][4][5] |
-
IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
-
EC50 (Half maximal effective concentration): The concentration of a drug that gives half-maximal response.
Experimental Protocols
While specific, detailed protocols for the development and testing of this compound are proprietary, this section describes the general methodologies employed in the characterization of LRRK2 inhibitors.
LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is commonly used to measure the kinase activity of LRRK2 and the inhibitory potential of compounds like this compound.
Principle: The assay measures the phosphorylation of a specific LRRK2 substrate. A europium-labeled anti-phospho-substrate antibody and an APC-labeled substrate are used. When the substrate is phosphorylated by LRRK2, the binding of the antibody to the phosphorylated substrate brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal. An inhibitor of LRRK2 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reaction Setup: Recombinant human LRRK2 (wild-type or mutant) is incubated with the LRRK2 substrate and ATP in a kinase reaction buffer.
-
Compound Addition: this compound or a vehicle control (e.g., DMSO) is added at various concentrations.
-
Incubation: The reaction is incubated at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.
-
Detection: A solution containing the europium-labeled anti-phospho-substrate antibody and the APC-labeled substrate is added.
-
Signal Measurement: After another incubation period, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinase Selectivity Assay (Quantitative Mass Spectrometry)
To assess the selectivity of this compound, a chemoproteomics approach using quantitative mass spectrometry is employed.
Principle: This method evaluates the ability of a compound to compete with a broad-spectrum kinase probe for binding to a large number of kinases in a cell lysate. The amount of each kinase captured by the probe in the presence and absence of the test compound is quantified by mass spectrometry.
Generalized Protocol:
-
Lysate Preparation: Cell or tissue lysates (e.g., mouse brain) are prepared to provide a source of native kinases.
-
Compound Incubation: The lysate is incubated with varying concentrations of this compound.
-
Kinase Capture: An immobilized, broad-spectrum kinase inhibitor (kinase probe) is added to the lysate to capture kinases that are not bound by this compound.
-
Enrichment and Digestion: The captured kinases are enriched, washed, and enzymatically digested into peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The potency of this compound against different kinases is determined by the reduction in the amount of each kinase captured in the presence of the compound.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Inhibition of pathogenic LRRK2 activity by this compound.
Caption: Generalized workflow for characterizing this compound.
References
The Discovery and Development of CZC-54252: A Potent and Selective LRRK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease.[1] The G2019S mutation, the most common of these, leads to increased kinase activity, which is believed to drive neurodegeneration.[1] This has positioned LRRK2 as a key therapeutic target for the development of disease-modifying treatments for Parkinson's. CZC-54252 is a potent and selective small molecule inhibitor of LRRK2 that has emerged from extensive drug discovery efforts. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, intended for researchers and professionals in the field of drug development.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a basis for understanding its potency, selectivity, and cellular activity.
Table 1: In Vitro Potency of this compound against LRRK2 Variants
| Target | IC50 (nM) | Assay |
| Human Wild-Type LRRK2 | 1.28 | TR-FRET-based kinase activity assay |
| Human G2019S Mutant LRRK2 | 1.85 | TR-FRET-based kinase activity assay |
IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of a biochemical target by 50%.[2]
Table 2: Cellular Efficacy of this compound
| Cellular Model | Endpoint | EC50 (nM) |
| Primary human neurons with LRRK2 G2019S mutant | Attenuation of neuronal injury (neurite retraction) | ~1 |
EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.
Table 3: Kinase Selectivity Profile of this compound
| Kinase Panel Size | Number of Potently Inhibited Kinases | Method |
| 184 protein kinases and one lipid kinase | 10 human or mouse kinases | Quantitative mass spectrometry-based chemoproteomics |
A comprehensive screening of this compound against a large panel of kinases demonstrated its good selectivity for LRRK2.[3]
Table 4: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value |
| Brain Penetration | ~4% |
Initial pharmacokinetic studies indicated that this compound has poor brain penetration.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of recombinant LRRK2.[3]
Materials:
-
Recombinant human wild-type LRRK2 or G2019S mutant LRRK2
-
LRRKtide substrate
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and GFP-certified tracer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (this compound) serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., nanoliters) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the LRRK2 enzyme and LRRKtide substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should approximate the Km of LRRK2 for ATP (e.g., 100 µM).[3]
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect phosphorylation by adding the TR-FRET detection reagents (e.g., a terbium-labeled anti-phospho-LRRKtide antibody and a GFP-tagged tracer).
-
Incubate the plate for a further period (e.g., 60 minutes) to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Calculate the TR-FRET ratio and determine the IC50 value by plotting the inhibitor concentration versus the percentage of kinase activity inhibition.
Cellular Neurite Outgrowth Assay in Primary Human Neurons
This assay assesses the ability of a compound to protect against mutant LRRK2-induced neuronal toxicity, measured by neurite retraction.[3]
Materials:
-
Primary human cortical neurons
-
Lentiviral vectors for expressing GFP and either wild-type or mutant (e.g., G2019S) LRRK2
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Fixation and staining reagents (e.g., paraformaldehyde, and antibodies against neuronal markers if not using GFP)
-
High-content imaging system
-
Image analysis software
Procedure:
-
Culture primary human cortical neurons in appropriate multi-well plates.
-
Transfect the neurons with lentiviral vectors to co-express GFP (for neurite tracing) and the desired LRRK2 construct (wild-type or G2019S mutant).
-
Treat the transfected neurons with various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period to allow for the expression of the LRRK2 constructs and the effects of the inhibitor to manifest.
-
Fix the cells with paraformaldehyde.
-
Acquire images of the neurons using a high-content imaging system, capturing the GFP signal to visualize neuronal morphology.
-
Analyze the images using a computerized algorithm to quantify neurite length and branch point counts.
-
Express the data as a percentage of the control (e.g., cells transfected with an empty vector).
-
Determine the EC50 value by plotting the concentration of this compound against the rescue of the neurite defect phenotype.[3]
Mandatory Visualization
LRRK2 Signaling Pathway
References
- 1. LRRK2 signaling in neurodegeneration: two decades of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
CZC-54252 chemical structure and properties
An In-Depth Technical Guide to CZC-54252: A Potent LRRK2 Inhibitor
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of this compound, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, particularly those with an interest in therapeutics for Parkinson's disease.
Chemical Structure and Properties
This compound, also known by its hydrochloride salt form, is a small molecule inhibitor of LRRK2. Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide[1] |
| CAS Number | 1191911-27-9 (free base)[2][3][4] |
| 1784253-05-9 (hydrochloride)[1] | |
| Molecular Formula | C₂₂H₂₅ClN₆O₄S (free base)[2][3] |
| C₂₂H₂₆Cl₂N₆O₄S (hydrochloride)[1][5][6] | |
| Molecular Weight | 505.0 g/mol (free base)[2] |
| 541.5 g/mol (hydrochloride)[1][6] | |
| Appearance | Yellow solid[6] |
| Purity | ≥98%[2] |
| Solubility | Soluble in DMSO (up to 100 mM)[6][7]. Soluble in DMF (20 mg/mL) and DMF:PBS (pH 7.2) (1:1) (0.5 mg/mL)[2]. |
| Storage | Store at -20°C[1][6]. |
| SMILES | COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl[6] |
| InChI | InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)[2] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of the LRRK2 kinase, a key therapeutic target in Parkinson's disease. Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to an increased risk of both familial and sporadic Parkinson's disease. These mutations often lead to a gain-of-function in the kinase activity of the LRRK2 protein, contributing to neuronal damage and death.
This compound effectively inhibits both wild-type (WT) LRRK2 and the pathogenic G2019S mutant form. Its inhibitory activity has been quantified through various in vitro assays, demonstrating low nanomolar potency.
Table 2: In Vitro Potency and Efficacy of this compound
| Parameter | Target | Value |
| IC₅₀ | Wild-Type LRRK2 | 1.28 nM[2][7][8] |
| IC₅₀ | G2019S Mutant LRRK2 | 1.85 nM[2][7][8] |
| EC₅₀ | Neuroprotection in primary human neurons with G2019S LRRK2 | ~1 nM[2][8] |
The mechanism of action of this compound involves the direct inhibition of the LRRK2 kinase activity, thereby preventing the downstream signaling events that lead to neuronal toxicity. This inhibition has been shown to rescue the neurodegenerative phenotypes associated with the G2019S LRRK2 mutation in primary human neurons.
LRRK2 Signaling Pathway
The LRRK2 signaling pathway is complex and not yet fully elucidated. However, it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. The pathogenic G2019S mutation enhances LRRK2 kinase activity, leading to aberrant phosphorylation of downstream substrates and subsequent neuronal damage. This compound acts by blocking this hyperactivation.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
In Vitro LRRK2 Kinase Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) of this compound against wild-type and G2019S LRRK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase activity assay.
Experimental Workflow:
Methodology:
-
Reagent Preparation:
-
Recombinant human wild-type LRRK2 and G2019S LRRK2 enzymes are prepared.
-
A suitable LRRK2 substrate peptide (e.g., LRRKtide) and ATP are prepared in a kinase reaction buffer.
-
Serial dilutions of this compound in DMSO are prepared.
-
-
Assay Procedure:
-
The LRRK2 enzyme is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) in a low-volume 384-well plate.
-
The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be close to the KM value for LRRK2 (approximately 100 µM).
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the detection reagents (e.g., a europium-labeled anti-phosphoserine antibody and a streptavidin-allophycocyanin conjugate) are added.
-
After another incubation period, the TR-FRET signal is measured using a plate reader.
-
-
Data Analysis:
-
The raw TR-FRET data is normalized to the controls.
-
The normalized data is plotted against the logarithm of the inhibitor concentration.
-
The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
-
Neuronal Injury Assay in Primary Human Neurons (EC₅₀ Determination)
The neuroprotective effect of this compound was assessed in primary human cortical neurons expressing the G2019S LRRK2 mutant, which is known to induce neurite degeneration.
Methodology:
-
Cell Culture and Transfection:
-
Primary human cortical neurons are cultured under standard conditions.
-
Neurons are transfected with a plasmid encoding G2019S LRRK2 and a co-reporter such as GFP to visualize neuronal morphology. Control neurons are transfected with an empty vector.
-
-
Compound Treatment:
-
Following transfection, the neurons are treated with varying concentrations of this compound or DMSO (vehicle control).
-
-
Neurite Morphology Analysis:
-
After a suitable incubation period (e.g., 72 hours), the neurons are fixed and imaged using fluorescence microscopy.
-
The morphology of the GFP-positive neurons is analyzed to quantify neurite length and the number of branch points using a computerized algorithm.
-
-
Data Analysis:
-
The neurite length and branch point counts are normalized to the control (empty vector) group.
-
The normalized data is plotted against the logarithm of the this compound concentration.
-
The EC₅₀ value, representing the concentration at which 50% of the neuroprotective effect is observed, is calculated by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a valuable research tool for investigating the role of LRRK2 in the pathophysiology of Parkinson's disease. Its high potency and selectivity make it a suitable compound for in vitro and cellular studies aimed at understanding the downstream consequences of LRRK2 inhibition. The detailed experimental protocols provided in this guide offer a framework for the evaluation of this compound and other potential LRRK2 inhibitors. Further research is necessary to fully elucidate the therapeutic potential of targeting LRRK2 in neurodegenerative diseases.
References
- 1. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
LRRK2 G2019S Mutation and the Therapeutic Potential of CZC-54252: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The most prevalent of these, the G2019S mutation, leads to a hyperactive kinase, initiating a cascade of neurotoxic events. This has positioned LRRK2 as a key therapeutic target. This technical guide provides an in-depth overview of the LRRK2 G2019S mutation, its pathological consequences, and the efficacy of CZC-54252, a potent and selective LRRK2 inhibitor. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development in this critical area.
The LRRK2 G2019S Mutation: A Key Driver in Parkinson's Disease Pathogenesis
The LRRK2 gene encodes a large, multi-domain protein that includes a kinase and a GTPase domain.[1] The G2019S mutation, a glycine-to-serine substitution in the kinase domain, is the most common LRRK2 mutation associated with PD.[2] This mutation enhances LRRK2's kinase activity, leading to aberrant phosphorylation of downstream substrates and contributing to neuronal damage.[3][4] Pathological hallmarks associated with the G2019S mutation include disruptions in vesicular trafficking, mitochondrial dysfunction, and alterations in autophagy.[5]
This compound: A Potent and Selective LRRK2 Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for LRRK2. Its efficacy in targeting both wild-type and the hyperactive G2019S mutant LRRK2 makes it a promising candidate for therapeutic intervention in PD.
Quantitative Efficacy Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes key efficacy data.
| Parameter | Wild-Type LRRK2 | G2019S LRRK2 | Assay Type | Reference |
| IC50 | 1.28 nM | 1.85 nM | TR-FRET Kinase Assay | [6] |
| EC50 (Neuronal Injury Attenuation) | Not Applicable | ~1 nM | Primary Human Neuron Assay | [3] |
Signaling Pathways and Experimental Workflows
Understanding the LRRK2 signaling cascade and the experimental methods used to assess inhibitor efficacy is crucial for advancing research.
LRRK2 Signaling Pathway
The LRRK2 signaling pathway is complex and involves multiple downstream effectors. The G2019S mutation leads to increased phosphorylation of substrates such as Rab GTPases, which play a key role in vesicular transport.
Caption: LRRK2 G2019S Signaling and Inhibition by this compound.
Experimental Workflow for this compound Efficacy Testing
A multi-step process is employed to evaluate the efficacy of LRRK2 inhibitors like this compound, starting from biochemical assays and progressing to cellular models.
Caption: Workflow for Evaluating LRRK2 Inhibitor Efficacy.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments used to characterize LRRK2 inhibitors.
LRRK2 Kinase Activity Assay (TR-FRET)
This protocol is adapted from generalized TR-FRET assay principles for kinase activity.[7][8]
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against wild-type and G2019S LRRK2.
Materials:
-
Recombinant human wild-type LRRK2 and G2019S LRRK2
-
LRRKtide peptide substrate
-
ATP
-
TR-FRET buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phospho-LRRKtide antibody (Donor)
-
Allophycocyanin (APC)-labeled streptavidin (Acceptor)
-
This compound
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in TR-FRET buffer to the desired final concentrations.
-
Reaction Mixture: In a 384-well plate, add the LRRK2 enzyme (WT or G2019S) and the LRRKtide substrate.
-
Initiation: Add the ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.
-
Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC50 value.
Primary Human Neuron Toxicity Assay
This protocol is based on general methodologies for primary neuron culture and toxicity assessment.[2][9]
Objective: To evaluate the ability of this compound to protect against G2019S LRRK2-induced neuronal injury.
Materials:
-
Primary human cortical neurons
-
Lentiviral vectors expressing G2019S LRRK2
-
This compound
-
Neurobasal medium and supplements
-
Antibodies for immunocytochemistry (e.g., anti-MAP2 for neuronal morphology)
-
High-content imaging system
Procedure:
-
Neuron Culture: Culture primary human neurons on appropriate substrates.
-
Transduction: Transduce neurons with lentiviral vectors expressing G2019S LRRK2.
-
Treatment: Treat the transduced neurons with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a period sufficient to observe neurotoxic effects (e.g., 72 hours).
-
Fixation and Staining: Fix the neurons and perform immunocytochemistry using antibodies against neuronal markers.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify neuronal morphology (e.g., neurite length, branching).
-
Data Analysis: Determine the EC50 of this compound for the attenuation of G2019S LRRK2-induced neuronal injury.
Chemoproteomics for Selectivity Profiling
This protocol outlines a general workflow for chemoproteomics-based inhibitor profiling.[3][10]
Objective: To assess the selectivity of this compound across the human kinome.
Materials:
-
Cell lysate (e.g., from human cell lines)
-
This compound
-
Affinity matrix with a broad-spectrum kinase inhibitor (e.g., kinobeads)
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare a protein lysate from a relevant human cell line.
-
Inhibitor Incubation: Incubate the lysate with varying concentrations of this compound.
-
Affinity Capture: Add the kinobeads to the lysate to capture kinases that are not bound by this compound.
-
Wash and Elute: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Sample Preparation for MS: Digest the eluted proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: Determine the binding affinity of this compound for a wide range of kinases to generate a selectivity profile.
Conclusion and Future Directions
The LRRK2 G2019S mutation represents a critical nexus in the pathology of Parkinson's disease. Potent and selective inhibitors like this compound offer a promising therapeutic strategy by directly targeting the hyperactive kinase. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers dedicated to advancing our understanding of LRRK2-driven neurodegeneration and developing novel treatments for this devastating disease. Future research should focus on further elucidating the downstream signaling pathways affected by LRRK2 inhibition and translating these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. LRRK2 Kinase Activity Does Not Alter Cell-Autonomous Tau Pathology Development in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 5. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LRRK2 modifies α-syn pathology and spread in mouse models and human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Neuroprotective Effects of CZC-54252: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neuroprotective properties of CZC-54252, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The data and methodologies presented are collated from foundational studies investigating its potential as a therapeutic agent for neurodegenerative diseases, particularly those linked to LRRK2 mutations.
Core Efficacy and Potency of this compound
This compound demonstrates high potency in inhibiting both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with an increased risk of Parkinson's disease.[1][2][3][4][5] Its efficacy in protecting neurons from mutant LRRK2-induced injury has been established in primary human neuron cultures.
Quantitative Data Summary
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | Wild-Type LRRK2 | 1.28 nM | TR-FRET Kinase Assay | [1][4][5] |
| IC50 | G2019S Mutant LRRK2 | 1.85 nM | TR-FRET Kinase Assay | [1][4][5] |
| EC50 | Neuroprotection (G2019S LRRK2-induced neuronal injury) | ~1 nM | Neurite Morphology Assay | [1][3] |
| Reversal of Neuronal Injury | G2019S LRRK2-induced toxicity | 1.6 nM | Neurite Morphology Assay | [1] |
| Cytotoxicity | Primary Human Cortical Neurons | ≥1 µM | Not specified | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on the foundational research demonstrating the neuroprotective effects of this compound.
LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the kinase activity of LRRK2 and the inhibitory potency of compounds like this compound.
Objective: To determine the IC50 value of this compound against wild-type and G2019S LRRK2.
Principle: The assay measures the phosphorylation of a substrate by LRRK2. A europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled ADP tracer are used. When the substrate is not phosphorylated, the tracer binds to the antibody, leading to a high TR-FRET signal. Kinase activity leads to ADP production, which displaces the tracer, causing a decrease in the TR-FRET signal.
Materials:
-
Recombinant human wild-type LRRK2 and G2019S LRRK2
-
LRRK2 substrate (e.g., LRRKtide)
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[6]
-
Adapta™ Eu-labeled antibody and Alexa Fluor® 647 ADP Tracer
-
Kinase quench buffer (containing EDTA)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
In a 384-well plate, add the LRRK2 enzyme, the substrate, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP (e.g., at a concentration approximating the KM of LRRK2 for ATP, such as 100 µM).[4]
-
Incubate the reaction for 60 minutes at room temperature.[6][7]
-
Stop the reaction by adding the kinase quench buffer containing the Eu-labeled antibody and the ADP tracer.[6]
-
Incubate for a further 30-60 minutes at room temperature to allow for signal stabilization.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission ratio.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Neuroprotection Assay in Primary Human Neurons (Neurite Morphology)
This assay assesses the ability of this compound to protect neurons from the toxic effects of mutant LRRK2 expression.
Objective: To determine the EC50 value of this compound for attenuating G2019S LRRK2-induced neuronal injury.
Principle: Overexpression of pathogenic LRRK2 mutants (e.g., G2019S, R1441C) in primary neurons leads to neurite retraction and shortening, a hallmark of neuronal injury.[4] The neuroprotective effect of a compound is quantified by its ability to prevent these morphological changes.
Materials:
-
Primary human cortical neurons
-
Plasmids: eGFP (for neurite tracing), empty vector control, vector expressing wild-type LRRK2, vector expressing G2019S LRRK2.
-
Transfection reagent suitable for primary neurons.
-
This compound
-
Cell culture medium and supplements
-
Imaging system (high-content imager or fluorescence microscope)
-
Image analysis software
Procedure:
-
Culture primary human cortical neurons on appropriate substrates.
-
Co-transfect neurons with the eGFP plasmid and either an empty vector, wild-type LRRK2, or G2019S LRRK2 plasmid.
-
Following transfection, treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for a sufficient period to allow for the expression of the LRRK2 constructs and the manifestation of the neurotoxic phenotype (e.g., 48-72 hours).
-
Fix the cells and acquire images of the GFP-positive neurons.
-
Use a computerized algorithm to trace the neurites and quantify parameters such as average neurite length and branch point number.[4]
-
Normalize the data to the empty vector control.
-
Determine the EC50 value of this compound by plotting the neurite length against the compound concentration and fitting to a dose-response curve.
Cytotoxicity Assay
This assay is performed to ensure that the observed neuroprotective effects of this compound are not confounded by any inherent toxicity of the compound at the efficacious concentrations.
Objective: To determine the concentration range at which this compound is non-toxic to primary human neurons.
Principle: Various methods can be employed to assess cell viability, such as measuring metabolic activity (MTT assay) or membrane integrity (LDH release assay).
Procedure (General):
-
Culture primary human cortical neurons in a multi-well plate format.
-
Treat the neurons with a range of concentrations of this compound, including those used in the neuroprotection assay and higher concentrations.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate for the same duration as the neuroprotection assay.
-
Perform the chosen cytotoxicity assay according to the manufacturer's instructions (e.g., add MTT reagent and measure absorbance, or collect supernatant to measure LDH release).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the direct inhibition of LRRK2's kinase activity. Pathogenic mutations like G2019S enhance this activity, leading to downstream signaling cascades that result in neuronal injury.
LRRK2 Downstream Signaling Pathway in Neuronal Injury
Caption: LRRK2 signaling cascade leading to neuronal injury and its inhibition by this compound.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for the in vitro neurite morphology-based neuroprotection assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Modeling of Leucine-Rich Repeat Kinase 2 G2019S-Mediated Parkinson's Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
CZC-54252: A Deep Dive into its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZC-54252 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2][3] Understanding its selectivity profile against a broad range of kinases is crucial for assessing its potential off-target effects and for the development of safer and more effective therapeutic agents. This technical guide provides a comprehensive overview of the kinase selectivity of this compound, including quantitative inhibition data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Selectivity Profile of this compound
This compound demonstrates high potency against both wild-type LRRK2 and its pathogenic G2019S mutant, with IC50 values of 1.28 nM and 1.85 nM, respectively.[1][3] To assess its broader kinase selectivity, this compound was profiled against a panel of 184 different protein kinases using a quantitative mass spectrometry-based chemical proteomics approach.[4] The results revealed that this compound exhibits good selectivity, potently inhibiting only ten other kinases in addition to LRRK2.[4]
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity of this compound against its primary targets and identified off-targets.
| Kinase Target | IC50 (nM) |
| LRRK2 (Wild-Type) | 1.28[1][3] |
| LRRK2 (G2019S Mutant) | 1.85[1][3] |
| [Data for the 10 off-target kinases is not publicly available in the searched literature] | [Data not available] |
Experimental Protocols
The determination of the kinase selectivity profile of this compound involved two primary experimental methodologies: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase activity assay for LRRK2 and a quantitative mass spectrometry-based chemical proteomics approach ("Kinobeads") for broader kinome profiling.
LRRK2 Kinase Activity Assay (TR-FRET)
This assay measures the inhibitory effect of this compound on the kinase activity of LRRK2 by detecting the phosphorylation of a specific substrate.
Materials:
-
Recombinant LRRK2 enzyme (wild-type and G2019S mutant)
-
LRRKtide substrate
-
ATP
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100)
-
Detection Reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide tracer)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2.5 µL of the compound dilutions to the assay plate.
-
Add 2.5 µL of LRRK2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the LRRKtide substrate. The final ATP concentration should approximate the Km of LRRK2 for ATP (e.g., 100 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing EDTA and the TR-FRET detection reagents.
-
Incubate the plate at room temperature to allow for antibody-antigen binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the ratio of the acceptor (520 nm) to donor (495 nm) emission and plot the results against the inhibitor concentration to determine the IC50 value.
Experimental Workflow for TR-FRET Kinase Assay
Caption: Workflow for the LRRK2 TR-FRET kinase inhibition assay.
Kinase Selectivity Profiling (Kinobeads)
This chemical proteomics approach utilizes immobilized broad-spectrum kinase inhibitors ("Kinobeads") to capture a large portion of the cellular kinome from a cell lysate. The selectivity of a compound is then assessed by its ability to compete with the beads for kinase binding.
Materials:
-
Cell lysate (e.g., from HeLa, Jurkat/Ramos cells, or mouse brain)
-
Kinobeads matrix (a mixture of sepharose beads coupled with different broad-spectrum kinase inhibitors)
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Wash buffer
-
Elution buffer
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrumentation
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Pre-incubate the cell lysate with varying concentrations of this compound or a vehicle control (DMSO).
-
Add the Kinobeads matrix to the pre-incubated lysates and incubate to allow for kinase binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Analyze the resulting peptide mixtures by quantitative LC-MS/MS.
-
Identify and quantify the proteins that were competed off the beads by this compound.
-
Generate concentration-response curves for each identified kinase to determine their IC50 values.
Experimental Workflow for Kinobeads Selectivity Profiling
Caption: Workflow for the Kinobeads-based kinase selectivity profiling.
Signaling Pathways
LRRK2 is a multi-domain protein with both kinase and GTPase activity, implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Its hyperactivation due to mutations is a key event in the pathogenesis of Parkinson's disease.
LRRK2 Signaling Pathway
Caption: Simplified LRRK2 signaling pathway and the point of intervention for this compound.
The signaling pathways affected by the ten off-target kinases of this compound are diverse and would require specific identification of these kinases for a detailed illustration.
Conclusion
This compound is a highly potent and selective inhibitor of LRRK2. While it demonstrates a favorable selectivity profile, the inhibition of a small number of off-target kinases warrants further investigation to fully understand its pharmacological effects. The detailed experimental protocols provided herein offer a foundation for researchers to conduct similar kinase selectivity studies. Future work should focus on identifying the specific off-target kinases of this compound and elucidating the functional consequences of their inhibition. This knowledge will be invaluable for the continued development of LRRK2-targeted therapies for Parkinson's disease.
References
The Role of CZC-54252 in Parkinson's Disease Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While the majority of PD cases are sporadic, genetic factors play a significant role in a subset of patients. Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are one of the most common genetic causes of both familial and sporadic PD.[1][2][3][4] The G2019S mutation, in particular, is the most prevalent LRRK2 variant and leads to increased kinase activity, making LRRK2 a key therapeutic target.[1][5] CZC-54252 is a potent and selective inhibitor of LRRK2 that has emerged as a valuable research tool for investigating the role of LRRK2 kinase activity in PD pathogenesis.[6][7][8][9][10] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and protocols for its use in research.
Core Mechanism of Action
This compound functions as a highly potent and selective inhibitor of LRRK2 kinase activity.[6][7][8][9][10] It effectively blocks the phosphorylation of LRRK2 substrates, thereby mitigating the downstream pathological effects of aberrant LRRK2 kinase activity associated with PD mutations.[11] The compound was developed through a chemoproteomics-based approach, which allowed for the generation of robust structure-activity relationship data and optimization of its potency and selectivity.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro assays.
Table 1: In Vitro Potency of this compound Against LRRK2
| Target | IC50 (nM) | Assay Type |
| Human Wild-Type LRRK2 | 1.28 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Human G2019S Mutant LRRK2 | 1.85 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Data sourced from Ramsden N, et al. ACS Chem Biol. 2011.[11]
Table 2: In Vitro Efficacy of this compound in a Neuronal Model of Parkinson's Disease
| Effect | EC50 (nM) | Cell Model |
| Attenuation of G2019S LRRK2-induced neuronal injury | ~1 | Primary human cortical neurons |
Data sourced from Ramsden N, et al. ACS Chem Biol. 2011.[6][11]
Table 3: Kinase Selectivity Profile of this compound
| Parameter | Value | Method |
| Number of kinases inhibited out of 185 tested | 10 | Quantitative mass spectrometry-based chemical proteomics |
Data sourced from Ramsden N, et al. ACS Chem Biol. 2011.[1][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of LRRK2 in Parkinson's disease and the experimental workflow for evaluating LRRK2 inhibitors like this compound.
Experimental Protocols
Detailed methodologies for the key experiments involving this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based Kinase Activity Assay
This assay is used to determine the IC50 values of inhibitors against LRRK2.
Materials:
-
Recombinant human wild-type LRRK2 or G2019S LRRK2 enzyme
-
LRRKtide (a synthetic peptide substrate)
-
Europium-labeled anti-phospho-LRRKtide antibody
-
APC-labeled streptavidin
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, Brij-35, EGTA)
-
This compound or other test compounds
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the LRRK2 enzyme and LRRKtide substrate to the wells of the 384-well plate.
-
Add the diluted this compound to the wells.
-
Initiate the kinase reaction by adding ATP (e.g., at a concentration approximating the KM of LRRK2 for ATP, such as 100 µM).[11]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled anti-phospho-LRRKtide antibody and APC-labeled streptavidin).
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the signal to determine the IC50 value.
Neurite Length Quantification in Primary Human Neurons
This assay assesses the neuroprotective effects of this compound against mutant LRRK2-induced toxicity.[11]
Materials:
-
Primary human cortical neurons
-
Lentiviral vectors for expressing LRRK2 constructs (e.g., wild-type, G2019S, R1441C) and GFP for neurite tracing[11]
-
Neurobasal medium and B27 supplement
-
This compound
-
High-content imaging system
-
Image analysis software
Procedure:
-
Culture primary human cortical neurons according to standard protocols.
-
Transfect the neurons with lentiviral vectors expressing the desired LRRK2 construct and GFP.
-
Treat the transfected neurons with various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for a period sufficient to observe neurite outgrowth changes (e.g., 72 hours).
-
Fix the cells with paraformaldehyde and stain if necessary.
-
Acquire images of the GFP-expressing neurons using a high-content imaging system.
-
Use a computerized algorithm to automatically trace and measure the total length of neurites per neuron.
-
Normalize the average neurite length of treated cells to that of control cells (e.g., empty vector control).
-
Plot the concentration of this compound against the normalized neurite length to determine the EC50 value.[11]
Limitations and Future Directions
A significant limitation of this compound for in vivo studies is its poor blood-brain barrier (BBB) penetration.[1] This restricts its direct therapeutic application for Parkinson's disease. However, its high potency and selectivity make it an invaluable "tool" compound for in vitro and ex vivo studies to dissect the cellular functions of LRRK2 and to validate LRRK2 as a therapeutic target.[1] Future research will likely focus on developing LRRK2 inhibitors with improved BBB permeability for preclinical and clinical evaluation. The insights gained from studies using this compound are crucial for guiding the development of next-generation LRRK2-targeted therapies for Parkinson's disease.[3][12]
References
- 1. dovepress.com [dovepress.com]
- 2. The Unlikely Partnership Between LRRK2 and α-Synuclein in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of LRRK2 Inhibition in a Pre-clinical Model of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 4. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence of ten LRRK2 variants in Parkinson's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. tribioscience.com [tribioscience.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery may lead to a treatment to slow Parkinson's disease | EurekAlert! [eurekalert.org]
in vitro characterization of CZC-54252
An In-Depth Technical Guide to the In Vitro Characterization of CZC-54252
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The information presented herein is intended to equip researchers with the necessary details to understand and potentially replicate the key experiments that define the pharmacological profile of this compound.
Core Efficacy and Potency
This compound demonstrates high potency against both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with Parkinson's disease.[1][2][3][4][5][6][7] Its efficacy extends to cellular models of neurodegeneration, where it shows neuroprotective effects at nanomolar concentrations.[1][2][5][6][8]
Quantitative Data Summary
| Parameter | Target/Model | Value | Reference |
| IC50 | Wild-Type LRRK2 | 1.28 nM | [1][2][3][4][5][9] |
| IC50 | G2019S LRRK2 | 1.85 nM | [1][2][3][4][5][9] |
| EC50 | G2019S LRRK2-induced Neuronal Injury | ~1 nM | [1][2][3][5][6][8] |
Experimental Protocols
LRRK2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of LRRK2 kinase activity by this compound. The protocol is based on a generic TR-FRET assay format, such as the Adapta™ Universal Kinase Assay.
Materials:
-
Recombinant human LRRK2 (wild-type or G2019S mutant)
-
LRRKtide (or other suitable LRRK2 peptide substrate)
-
ATP (at a concentration approximating the KM of LRRK2, e.g., 100 µM)[9]
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-serine antibody and Alexa Fluor® 647-labeled ADP tracer)
-
This compound (serially diluted)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Enzyme Addition: Add the LRRK2 enzyme to each well.
-
Reaction Initiation: Add a mixture of the LRRKtide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding the TR-FRET detection reagents (Europium-labeled antibody and fluorescent tracer) in a suitable buffer containing EDTA.
-
Signal Measurement: After a final incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Diagram: LRRK2 Kinase Inhibition Assay Workflow
Caption: Workflow for the TR-FRET based LRRK2 kinase inhibition assay.
Neuroprotection Assay in Primary Human Neurons
This cellular assay assesses the ability of this compound to protect against neuronal damage induced by the G2019S LRRK2 mutant.
Materials:
-
Primary human cortical neurons
-
Lentiviral vectors for expressing GFP and LRRK2 (wild-type, G2019S, or kinase-dead mutants)
-
Cell culture medium and supplements
-
This compound
-
High-content imaging system
-
Image analysis software (e.g., Fiji with mTrackJ plugin)[10]
Procedure:
-
Cell Culture and Transfection: Culture primary human neurons. Transfect the neurons with lentiviral vectors to co-express GFP (for neurite tracing) and the desired LRRK2 construct (e.g., G2019S LRRK2).[11]
-
Compound Treatment: Treat the transfected neurons with varying concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for a sufficient period to allow for the expression of the LRRK2 construct and the observation of its effects on neurite morphology (e.g., 48-72 hours).
-
Imaging: Acquire images of the GFP-expressing neurons using a high-content imaging system.
-
Image Analysis: Quantify the average neurite length per neuron using an automated image analysis algorithm.[11]
-
Data Analysis: Normalize the neurite length data to the control group (e.g., cells expressing wild-type LRRK2 or an empty vector). Plot the normalized neurite length against the this compound concentration to determine the EC50 for the rescue of the neurite retraction phenotype.
Diagram: Neuroprotection Assay Workflow
Caption: Workflow for the primary human neuron neuroprotection assay.
Kinase Selectivity Profiling (Chemoproteomics)
This method is used to assess the selectivity of this compound against a broad panel of kinases.
Materials:
-
Cell lysates (e.g., from HeLa, Jurkat/Ramos cells, or mouse brain)[11]
-
Affinity matrix ("Kinobeads") containing immobilized, non-selective kinase inhibitors[11]
-
This compound
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare protein lysates from the chosen cell lines or tissues.
-
Compound Incubation: Treat aliquots of the lysate with various concentrations of this compound or DMSO.
-
Affinity Capture: Incubate the treated lysates with the Kinobeads matrix to capture kinases.
-
Wash and Elute: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Protein Digestion and LC-MS/MS Analysis: Digest the eluted proteins into peptides and analyze them by quantitative LC-MS/MS.
-
Data Analysis: Quantify the amount of each kinase captured in the presence of different concentrations of this compound. Determine the IC50 values for the binding of each identified kinase to the beads. A potent inhibition of binding for a particular kinase indicates that it is an off-target of this compound. The results from a screen of 185 kinases showed that this compound potently inhibited only ten other human or mouse kinases, demonstrating its good selectivity.[11]
Diagram: Kinase Selectivity Profiling Workflow
Caption: Workflow for chemoproteomics-based kinase selectivity profiling.
Signaling Pathway
This compound acts by directly inhibiting the kinase activity of LRRK2. In the context of Parkinson's disease, the G2019S mutation leads to a hyperactive kinase, which is thought to contribute to neuronal damage and death through various downstream signaling events, including alterations in vesicle trafficking and autophagy.[12] By inhibiting this aberrant kinase activity, this compound can reverse the pathogenic phenotype, such as neurite retraction, and thus exert a neuroprotective effect.
Diagram: this compound Mechanism of Action
Caption: this compound inhibits hyperactive G2019S LRRK2, preventing neuronal damage.
References
- 1. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 2. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 4. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. neuroscience.jhu.edu [neuroscience.jhu.edu]
- 10. researchgate.net [researchgate.net]
- 11. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of CZC-54252 at High Concentrations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CZC-54252 is a potent and highly selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with IC50 values in the low nanomolar range for both wild-type and the pathogenic G2019S mutant.[1][2][3][4][5][6][7][8] While demonstrating a favorable selectivity profile, studies have indicated that at higher concentrations, this compound exhibits off-target activity and cellular toxicity. This technical guide provides an in-depth analysis of the known off-target effects of this compound at elevated concentrations, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
On-Target and Off-Target Profile of this compound
This compound was identified as a potent LRRK2 inhibitor through chemoproteomics-based screening.[1] Its primary mechanism of action is the inhibition of LRRK2 kinase activity, which has been shown to be neuroprotective in models of Parkinson's disease by attenuating neuronal injury induced by mutant LRRK2.[2][4][7]
On-Target Potency
The inhibitory activity of this compound against its intended target, LRRK2, is summarized in the table below.
| Target | IC50 (nM) | Assay Type | Reference |
| Wild-Type LRRK2 | 1.28 | TR-FRET | [1][2][3][5][6][7][8] |
| G2019S Mutant LRRK2 | 1.85 | TR-FRET | [1][2][3][5][6][7][8] |
Off-Target Selectivity
A comprehensive kinome scan was performed to assess the selectivity of this compound against a panel of 184 different protein kinases.[1] The results indicated that while generally selective, this compound potently inhibited the binding of ten other human or mouse kinases.[1]
Note: The specific identities of these ten off-target kinases and their corresponding IC50 values are not detailed in the primary publication or its publicly available supplementary materials. This information is crucial for a complete understanding of the off-target signaling pathways affected by this compound at high concentrations.
Cytotoxicity at High Concentrations
High concentrations of this compound have been shown to induce cytotoxicity in primary human cortical neurons.[1] This effect is an important consideration for its therapeutic application and in vitro experimental design.
| Cell Type | Cytotoxicity Threshold | Assay Type | Reference |
| Primary Human Cortical Neurons | ≥ 1 µM | Not specified, likely TUNEL | [1][7] |
LRRK2 Signaling Pathway
LRRK2 is a complex, multidomain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, and its dysregulation is a key factor in the pathogenesis of Parkinson's disease. The following diagram illustrates a simplified overview of the LRRK2 signaling pathway.
Caption: Simplified LRRK2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are based on standard techniques in the field and the information available in the source publications.
Kinome Profiling via Kinobeads and Mass Spectrometry
This chemoproteomic approach is used to identify the targets of kinase inhibitors from cell lysates.
Caption: Workflow for Kinome Profiling using Kinobeads and Mass Spectrometry.
Protocol:
-
Lysate Preparation: Prepare cell lysates from relevant sources (e.g., HeLa, Jurkat/Ramos mixture, mouse brain) in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard method like the Bradford assay.
-
Compound Incubation: Aliquots of the cell lysate are incubated with varying concentrations of this compound or a vehicle control (DMSO) to allow the inhibitor to bind to its target kinases.
-
Kinobeads Affinity Enrichment: A slurry of "Kinobeads," which are sepharose beads derivatized with a mixture of broad-spectrum kinase inhibitors, is added to the lysates. These beads compete with the free inhibitor (this compound) for binding to kinases in the lysate.
-
Washing and Digestion: The beads are washed extensively to remove non-specifically bound proteins. The captured kinases are then digested into peptides directly on the beads, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: The abundance of each identified kinase is compared between the this compound-treated samples and the vehicle control. Dose-response curves are generated for each kinase that shows reduced binding to the Kinobeads in the presence of this compound, from which IC50 values can be calculated.
Neuronal Cytotoxicity Assessment (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.
Caption: General Workflow for a TUNEL Assay to Assess Neuronal Cytotoxicity.
Protocol:
-
Cell Culture and Treatment: Primary human cortical neurons are cultured in appropriate media. The cells are then treated with high concentrations of this compound (e.g., a dose range including 1 µM and above) or a vehicle control for a specified period.
-
Fixation: After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed, typically with 4% paraformaldehyde in PBS, to preserve the cellular morphology.[9]
-
Permeabilization: The cells are then permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow the labeling enzyme to access the nucleus.[9]
-
TUNEL Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and dUTPs that are labeled with a fluorescent tag (e.g., FITC) or a chemical tag (e.g., biotin).[9][10][11] The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[9][10][11]
-
Detection and Counterstaining: If an indirect labeling method is used (e.g., biotin-dUTP), a secondary detection step with fluorescently labeled streptavidin is performed. Cell nuclei are typically counterstained with a DNA-binding dye like DAPI.[9]
-
Imaging and Analysis: The cells are visualized using a fluorescence microscope. Apoptotic cells are identified by the colocalization of the TUNEL signal (e.g., green fluorescence) with the nuclear counterstain (e.g., blue fluorescence). The percentage of TUNEL-positive cells is quantified to determine the level of cytotoxicity.[12]
Conclusion
This compound is a potent and largely selective LRRK2 inhibitor. However, at concentrations of 1 µM and higher, it exhibits off-target effects, inhibiting at least ten other kinases and inducing cytotoxicity in primary human neurons.[1] While the identities of these off-target kinases are not publicly available, the potential for polypharmacology at elevated concentrations should be a key consideration in the design and interpretation of both in vitro and in vivo studies. Further research is required to fully elucidate the specific off-target interactions and their functional consequences. For therapeutic development, maintaining concentrations within the selective window will be critical to minimizing potential toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. tribioscience.com [tribioscience.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. opentrons.com [opentrons.com]
- 11. TUNEL staining [abcam.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
CZC-54252 solubility in DMSO and cell culture media
Application Notes and Protocols for CZC-54252
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, selective, and cell-permeable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] It demonstrates high affinity for both the wild-type LRRK2 and its G2019S mutant form, which is commonly associated with familial Parkinson's disease.[2][3] Due to its ability to mitigate neuronal damage induced by LRRK2 mutations, this compound serves as a critical tool in Parkinson's disease research and for studying the broader cellular functions of LRRK2, including its role in autophagy, mitochondrial function, and neuroinflammation.[4][5]
Physicochemical Properties and Solubility
This compound is typically supplied as a yellow solid or powder.[1][4] Its solubility is highly dependent on the solvent. While it is highly soluble in dimethyl sulfoxide (B87167) (DMSO), it is insoluble in aqueous solutions like water and ethanol.[2]
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ≥ 100 mg/mL[2][6] | ~198 mM[2][6] | Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[2][7] Sonication or warming may be required.[7] |
| DMSO | 50 mg/mL[1] | ~98 mM | - |
| DMSO | 33.33 mg/mL[7] | ~61.6 mM | Requires sonication, warming, and heating to 60°C.[7] |
| DMF | 20 mg/mL | ~39.6 mM | - |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | ~0.99 mM | - |
| Water | Insoluble[2] | - | - |
| Ethanol | Insoluble[2] | - | - |
Key Biological Activity
This compound is a highly effective inhibitor of LRRK2 kinase activity. Its efficacy has been demonstrated in both enzymatic assays and cell-based models of Parkinson's disease.
Table 2: In Vitro Activity of this compound
| Target | Assay Type | Value | Reference |
| Wild-Type LRRK2 | IC₅₀ (enzymatic assay) | 1.28 nM[2][3] | - |
| G2019S Mutant LRRK2 | IC₅₀ (enzymatic assay) | 1.85 nM[2][3] | - |
| G2019S LRRK2 | EC₅₀ (neuronal injury attenuation) | ~1 nM[3][8] | Attenuates toxicity in primary human neurons.[5] |
LRRK2 Signaling Pathway
The G2019S mutation in the LRRK2 gene leads to increased kinase activity, which is implicated in the pathogenesis of Parkinson's disease. This hyperactivity is thought to contribute to neuronal toxicity through mechanisms like impaired autophagy and mitochondrial dysfunction. This compound acts by directly inhibiting this kinase activity, thereby protecting neurons from damage.
Caption: LRRK2 inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use.
Materials:
-
This compound powder (Molecular Weight: 504.99 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator or water bath (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, weigh out 5.05 mg.
-
Solubilization: Add the appropriate volume of fresh DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If the compound does not fully dissolve, brief sonication or warming in a water bath (up to 60°C) can be applied.[7] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[8]
-
Storage: Store the aliquots at -20°C or -80°C. Solutions in DMSO may be stored at -20°C for up to 3 months or at -80°C for up to 2 years.[1][8]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Since this compound is insoluble in aqueous media, working solutions must be prepared by diluting the high-concentration DMSO stock. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Intermediate Dilution (Optional but Recommended): First, prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium to get a 10 µM solution. Mix thoroughly by pipetting or gentle vortexing. This step helps prevent the compound from precipitating out of solution.
-
Final Dilution: Use the intermediate solution to prepare the final desired concentrations. For example, to prepare a 100 nM working solution, add 10 µL of the 10 µM intermediate solution to 990 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.
-
Application: Add the prepared working solutions and the vehicle control to your cell cultures immediately.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound in a cell-based model of LRRK2-induced toxicity.
Caption: Workflow for a cell-based neuroprotection assay.
References
- 1. tribioscience.com [tribioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CZC-54252 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the utilization of CZC-54252, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in primary neuron cultures. This document outlines the experimental procedures for assessing the neuroprotective effects of this compound against LRRK2-mediated neuronal injury. Included are methodologies for the preparation of primary neuron cultures, application of this compound, and subsequent analysis of neuronal viability and apoptosis. Additionally, a summary of the LRRK2 signaling pathway is presented to provide a contextual framework for the mechanism of action of this compound.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein that has been genetically linked to both familial and sporadic cases of Parkinson's disease (PD).[1] Mutations in the LRRK2 gene, particularly the G2019S substitution, lead to increased kinase activity and are a significant risk factor for developing PD.[1][2] The pathological effects of LRRK2 mutations are believed to involve disruptions in several key cellular processes, including mitochondrial function, vesicle trafficking, and autophagy.[3][4]
This compound is a highly potent and selective small molecule inhibitor of LRRK2 kinase activity.[5][6][7][8] It demonstrates significant efficacy in attenuating neuronal injury induced by the pathogenic G2019S LRRK2 mutant in primary human neurons.[5][7][9] These properties make this compound a valuable research tool for investigating the cellular functions of LRRK2 and for evaluating the therapeutic potential of LRRK2 inhibition in neurodegenerative disease models.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and effective concentrations in in vitro models.
| Parameter | Value | Target/Model | Reference |
| IC50 (Wild-type LRRK2) | 1.28 nM | Recombinant human LRRK2 | [5][7][8] |
| IC50 (G2019S LRRK2) | 1.85 nM | Recombinant human G2019S LRRK2 | [5][7][8] |
| EC50 (Neuroprotection) | ~1 nM | Primary human neurons with G2019S LRRK2-induced injury | [5][6][9] |
| Solubility | ≥ 100 mg/mL | DMSO | [8] |
LRRK2 Signaling Pathway
The signaling cascade initiated by LRRK2 is intricate and impacts multiple cellular functions critical for neuronal health. Pathogenic mutations, such as G2019S, enhance the kinase activity of LRRK2, leading to aberrant phosphorylation of downstream targets and subsequent cellular dysfunction. Inhibition of LRRK2 with this compound is designed to block these detrimental signaling events.
Caption: LRRK2 signaling pathway and point of inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in primary neuron cultures to assess its neuroprotective capabilities.
Experimental Workflow
References
- 1. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 2. LRRK2 - Wikipedia [en.wikipedia.org]
- 3. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
recommended working concentration of CZC-54252 for cell-based assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZC-54252 is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4][5][6][7] Mutations in the LRRK2 gene, particularly the G2019S mutation, are associated with an increased risk of both familial and sporadic Parkinson's disease.[4][5][7] LRRK2 is a large, multidomain protein with both kinase and GTPase activity, and its inhibition is a promising therapeutic strategy for Parkinson's disease.[5] this compound serves as a valuable research tool for studying LRRK2-mediated signaling pathways and for the development of potential therapeutic agents.[5] These application notes provide detailed protocols and recommended working concentrations for the use of this compound in cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a reference for determining the optimal working concentration in your specific cell-based assay.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| Wild-Type LRRK2 | 1.28 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| G2019S Mutant LRRK2 | 1.85 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Data sourced from references[1][2][6][8][9].
Table 2: Cell-Based Assay Potency and Cytotoxicity
| Parameter | Concentration | Cell Type | Assay |
| EC50 (Neuroprotection) | ~1 nM | Primary Human Neurons (G2019S LRRK2-induced injury) | Neurite Length Assay |
| Full Reversal of Neuronal Injury | 1.6 nM | Primary Human Neurons (G2019S LRRK2-induced injury) | Neurite Length Assay |
| Overt Cytotoxicity | ≥1 µM | Human Cortical Neurons | Not specified |
Data sourced from references[1][8].
LRRK2 Signaling Pathway
Mutations in LRRK2, such as the common G2019S mutation, lead to increased kinase activity. This hyperactivity is thought to contribute to the neuronal damage observed in Parkinson's disease through various downstream effects, including impaired autophagy and mitochondrial dysfunction. This compound acts by directly inhibiting this kinase activity.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in cell culture medium.
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)[4][6][7]
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for this compound with a molecular weight of 504.99 g/mol , dissolve 5.05 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6] Solutions in DMSO may be stored at -20°C for up to 3 months.[4]
-
Recommended Working Concentration for Cell-Based Assays
The optimal working concentration of this compound will vary depending on the cell type, assay duration, and the specific research question. Based on the available data, a starting concentration range of 1 nM to 100 nM is recommended for most cell-based assays.
-
For neuroprotection assays: Based on the EC50 of ~1 nM in primary human neurons, a concentration range of 0.1 nM to 10 nM is a good starting point for dose-response experiments.[1][2]
-
For general LRRK2 inhibition studies: A concentration of 10- to 100-fold higher than the IC50 value is typically sufficient to achieve complete target inhibition. Therefore, a concentration of 20 nM to 200 nM can be considered.
-
Cytotoxicity: It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line. Overt cytotoxicity has been observed at concentrations ≥1 µM in human cortical neurons.[8][9]
Experimental Workflow for Determining Optimal Concentration
The following workflow outlines the steps to determine the optimal, non-toxic working concentration of this compound for your cell-based assay.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Protocol: Inhibition of LRRK2 Kinase Activity in Cells (Western Blot)
This protocol describes a general method to assess the inhibition of LRRK2 kinase activity in a cellular context by measuring the phosphorylation of a downstream target.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for a phosphorylated LRRK2 substrate (e.g., phospho-Rab10) and a primary antibody for total LRRK2 or a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein or loading control. Compare the levels of phosphorylation in this compound-treated samples to the vehicle control to determine the extent of inhibition.
Conclusion
This compound is a powerful tool for investigating the role of LRRK2 in cellular processes and disease models. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this inhibitor in their cell-based assays. It is imperative to empirically determine the optimal working concentration for each specific experimental system to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. tribioscience.com [tribioscience.com]
- 5. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuroscience.jhu.edu [neuroscience.jhu.edu]
Application Notes and Protocols for In Vivo Formulation of CZC-54252
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZC-54252 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] It demonstrates significant activity against both wild-type LRRK2 and the G2019S mutant, which is associated with Parkinson's disease.[1][2][3][4] With IC50 values of 1.28 nM for wild-type LRRK2 and 1.85 nM for the G2019S mutant, this compound serves as a valuable tool for studying LRRK2-mediated signaling pathways and for preclinical investigations into potential therapeutic interventions for Parkinson's disease.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo formulation of this compound for use in animal studies.
Physicochemical and Potency Data
The following tables summarize the key physicochemical and potency data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H25ClN6O4S | [3][4] |
| Molecular Weight | 504.99 g/mol | [3] |
| CAS Number | 1191911-27-9 | [1][3][4] |
| Purity | >98% | [4] |
| Formulation | Powder | [4] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | [3] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3][5] |
Table 2: In Vitro Potency of this compound
| Target | IC50 | Source |
| Wild-type LRRK2 | 1.28 nM | [1][2][3][4] |
| G2019S LRRK2 | 1.85 nM | [1][2][3][4] |
Table 3: In Vivo Formulation of this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Solubility | ≥ 2.5 mg/mL (4.95 mM) |
Experimental Protocols
Preparation of Stock Solution
-
Reagent Preparation : Ensure you have high-purity this compound powder and fresh, anhydrous DMSO.
-
Dissolution : To prepare a stock solution, dissolve this compound powder in DMSO.[4] For example, to create a 10 mM stock solution, dissolve 5.05 mg of this compound in 1 mL of DMSO.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[3]
Preparation of In Vivo Formulation
This protocol is for the preparation of 1 mL of the final formulation. The volumes can be scaled as needed. It is recommended to prepare the working solution fresh on the day of use.[1]
-
Start with the Stock Solution : Begin with a pre-prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add PEG300 : In a sterile tube, add 400 µL of PEG300. To this, add 100 µL of the this compound DMSO stock solution and mix thoroughly until a clear solution is formed.
-
Add Tween-80 : Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Add Saline : Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.[1]
-
Final Check : Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Visualizations
Signaling Pathway of this compound Action
References
Application Notes and Protocols for Utilizing CZC-54252 in LRRK2 Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. Mutations in the LRRK2 gene, particularly the G2019S substitution, are a significant genetic cause of both familial and sporadic forms of the disease. These mutations often lead to increased kinase activity, making LRRK2 a prime therapeutic target. CZC-54252 is a potent and selective inhibitor of LRRK2 kinase activity, demonstrating significant potential in preclinical studies.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in LRRK2 kinase activity assays, aiding researchers in the evaluation of this and other potential LRRK2 inhibitors.
This compound: A Potent LRRK2 Inhibitor
This compound effectively inhibits both wild-type LRRK2 and the pathogenic G2019S mutant with high potency.[1][2][3] Its ability to attenuate neuronal injury induced by the LRRK2-G2019S mutant highlights its neuroprotective potential.[2][4][5]
Quantitative Data Summary
| Parameter | Value | LRRK2 Variant | Reference |
| IC50 | 1.28 nM | Human Wild-Type | [1][2][3] |
| IC50 | 1.85 nM | G2019S Mutant | [1][2][3] |
| EC50 | ~1 nM | G2019S-induced Neuronal Injury | [2] |
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein that participates in a variety of cellular signaling pathways.[6][7] Its kinase activity is central to its function and pathological effects. Understanding the LRRK2 signaling cascade is crucial for interpreting the effects of inhibitors like this compound. LRRK2 has been shown to interact with and phosphorylate a number of substrates, including Rab GTPases, and is involved in pathways regulating vesicular trafficking, autophagy, and cytoskeletal dynamics.[8][9][10][11]
LRRK2 Signaling and Inhibition by this compound
Experimental Protocols
Several assay formats can be employed to measure LRRK2 kinase activity and its inhibition by this compound. These include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), ADP-Glo luminescent assays, and Enzyme-Linked Immunosorbent Assays (ELISA).
General Workflow for LRRK2 Kinase Inhibition Assay
General workflow for an in vitro LRRK2 kinase inhibition assay.
Protocol 1: In Vitro LRRK2 Kinase Assay (TR-FRET)
This protocol is adapted from methods used to characterize LRRK2 inhibitors and is suitable for determining the IC50 of this compound.[12]
Materials:
-
Recombinant human LRRK2 (wild-type or G2019S mutant)
-
LRRKtide (or other suitable peptide substrate)
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-labeled tracer)
-
384-well low-volume assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in kinase buffer to obtain a range of concentrations for the dose-response curve.
-
Reaction Setup:
-
Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of LRRK2 enzyme diluted in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of a mixture of LRRKtide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for LRRK2 (e.g., 100 µM).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.
-
Detection:
-
Stop the reaction by adding the TR-FRET detection reagents as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro LRRK2 Kinase Assay (ADP-Glo™)
This protocol utilizes the ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced.[13]
Materials:
-
Recombinant human LRRK2 (wild-type or G2019S mutant)
-
LRRKtide (or other suitable peptide substrate)
-
ATP
-
This compound
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well low-volume assay plates
-
Luminometer
Procedure:
-
This compound Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Reaction Setup:
-
Add 1 µL of diluted this compound or DMSO to the wells of the 384-well plate.
-
Add 2 µL of LRRK2 enzyme diluted in kinase buffer.
-
Add 2 µL of a mixture of LRRKtide substrate and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 120 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Record the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Protocol 3: Cellular LRRK2 Kinase Inhibition Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at Ser1292 (an autophosphorylation site) or a downstream substrate like Rab10.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T cells transfected with LRRK2 constructs)
-
This compound
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membranes
-
Primary antibodies: anti-phospho-LRRK2 (Ser1292), anti-total LRRK2, anti-phospho-Rab10 (Thr73), anti-total Rab10
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of this compound or DMSO for a specified period (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Normalize protein concentrations and prepare lysates for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal. Plot the normalized phosphorylation levels against the this compound concentration to determine the cellular IC50.
Conclusion
This compound is a valuable research tool for investigating the role of LRRK2 in cellular processes and disease. The protocols outlined above provide a framework for accurately assessing the inhibitory activity of this compound and other compounds targeting LRRK2 kinase activity. The choice of assay will depend on the specific research question, available resources, and desired throughput.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 8. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 10. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 11. revvity.com [revvity.com]
- 12. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
Application Notes and Protocols for CZC-54252 Treatment of Human iPSC-Derived Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZC-54252 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1][2] Mutations in the LRRK2 gene, particularly the G2019S substitution, are linked to an increased risk of both familial and sporadic Parkinson's disease. This compound has demonstrated neuroprotective effects in various neuronal models, including attenuating neuronal injury induced by the LRRK2 G2019S mutation in human neurons.[1][3] These application notes provide a comprehensive guide for the use of this compound in human induced pluripotent stem cell (iPSC)-derived neuron cultures, a valuable tool for studying neurodegenerative diseases and for drug discovery.
Data Presentation
The following tables summarize the key quantitative data regarding the activity and efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Wild-type LRRK2 | 1.28[1][2] |
| G2019S LRRK2 | 1.85[1][2] |
Table 2: Neuroprotective Efficacy of this compound in Human Neurons
| Parameter | EC50 (nM) |
| Attenuation of G2019S LRRK2-induced neuronal injury | ~1[1] |
| Full reversal of G2019S LRRK2-induced neurite defects | 1.6[4] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of LRRK2 and the point of intervention for this compound. Pathogenic mutations, such as G2019S, lead to a hyperactive kinase state, disrupting downstream cellular processes including vesicular trafficking, autophagy, and neurite outgrowth. This compound acts by directly inhibiting this kinase activity.
Caption: LRRK2 signaling pathway and this compound mechanism of action.
Experimental Protocols
The following protocols provide a detailed methodology for the differentiation of human iPSCs into dopaminergic neurons and the subsequent treatment with this compound for a neurite outgrowth assay.
Protocol 1: Differentiation of Human iPSCs into Dopaminergic Neurons
This protocol is adapted from established methods for generating midbrain dopaminergic neurons.[3][5][6]
Materials:
-
Human iPSCs
-
Matrigel or Geltrex
-
mTeSR1 medium
-
DMEM/F12 medium
-
N2 and B27 supplements
-
Noggin
-
SB431542
-
Sonic Hedgehog (SHH)
-
Fibroblast Growth Factor 8 (FGF8)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF)
-
Ascorbic Acid
-
Laminin
-
Poly-L-ornithine (PLO)
-
ROCK inhibitor (e.g., Y-27632)
Experimental Workflow:
Caption: Workflow for iPSC differentiation into dopaminergic neurons.
Procedure:
-
iPSC Culture: Culture human iPSCs on Matrigel- or Geltrex-coated plates in mTeSR1 medium. Passage cells upon reaching 70-80% confluency.
-
Neural Induction (Days 0-11):
-
On day 0, dissociate iPSCs to single cells and plate them at an appropriate density on Matrigel-coated plates in mTeSR1 medium supplemented with ROCK inhibitor.
-
From day 1 to 11, culture the cells in a neural induction medium consisting of DMEM/F12 with N2 supplement, 100 ng/mL Noggin, and 10 µM SB431542.
-
-
Dopaminergic Patterning (Days 11-18):
-
On day 11, lift the neural progenitor cells (NPCs) and re-plate them.
-
From day 11 to 18, culture the NPCs in DMEM/F12 with N2 and B27 supplements, 100 ng/mL SHH, and 100 ng/mL FGF8.
-
-
Neuronal Maturation (Day 18 onwards):
-
On day 18, switch the medium to a maturation medium containing DMEM/F12 with N2 and B27 supplements, 20 ng/mL BDNF, 20 ng/mL GDNF, and 200 µM ascorbic acid.
-
Continue to culture the cells, changing the medium every 2-3 days. Mature dopaminergic neurons should be observed after approximately 4-6 weeks of differentiation.
-
Protocol 2: this compound Treatment and Neurite Outgrowth Assay
Materials:
-
Mature iPSC-derived dopaminergic neurons
-
PLO/laminin-coated 96-well plates
-
Neuronal maturation medium (from Protocol 1)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Bovine serum albumin (BSA)
-
Primary antibody (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI
-
High-content imaging system
-
Image analysis software
Experimental Workflow:
Caption: Workflow for this compound treatment and neurite outgrowth assay.
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
-
-
Plating of Neurons:
-
Coat a 96-well plate with PLO and then laminin.
-
Dissociate the mature dopaminergic neurons and plate them at a density of 10,000-20,000 cells per well.
-
Allow the cells to adhere and extend neurites for at least 24 hours in neuronal maturation medium.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed neuronal maturation medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration (typically ≤ 0.1%).
-
Carefully remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the cells for 72 hours.
-
-
Immunocytochemistry:
-
After 72 hours, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III-tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI (to stain nuclei) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify neurite length and branch points per neuron. The software should be able to identify the cell body and trace the neurites.
-
Concluding Remarks
The protocols and data presented provide a robust framework for utilizing this compound in iPSC-derived neuronal models. These models are invaluable for investigating the molecular mechanisms of LRRK2-associated neurodegeneration and for the preclinical evaluation of potential therapeutic compounds. Consistent and careful execution of these protocols will yield reliable and reproducible data, contributing to a deeper understanding of Parkinson's disease and the development of novel treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Preparation and Co‐Culture of iPSC‐Derived Dopaminergic Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation of iPSC into dopaminergic neurons protocol v1 [protocols.io]
Application Notes and Protocols for Assessing Neurite Outgrowth with CZC-54252 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurite outgrowth, the process by which neurons extend their axons and dendrites, is fundamental for the formation of functional neural circuits. Dysregulation of this process is implicated in various neurodegenerative diseases and developmental disorders. The Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a key regulator of neurite dynamics.[1] Notably, the G2019S mutation in LRRK2, a common cause of familial Parkinson's disease, leads to increased kinase activity and has been shown to impair neurite outgrowth.[2][3]
CZC-54252 is a potent and selective inhibitor of LRRK2 kinase activity.[4] It has demonstrated neuroprotective effects by attenuating neuronal injury induced by the LRRK2 G2019S mutation.[4][5] Specifically, this compound has been shown to rescue the neurite shortening phenotype associated with this mutation, highlighting its therapeutic potential.[6] These application notes provide detailed protocols for assessing the efficacy of this compound in promoting or rescuing neurite outgrowth in relevant cellular models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its impact on LRRK2-mediated neurite outgrowth.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Target/System | Reference |
| IC₅₀ (Wild-Type LRRK2) | 1.28 nM | Recombinant human LRRK2 | [4][6] |
| IC₅₀ (G2019S LRRK2) | 1.85 nM | Recombinant human LRRK2 | [4][6] |
| EC₅₀ (Neuronal Injury Attenuation) | ~1 nM | Primary human neurons with G2019S LRRK2 | [4][5] |
| Concentration for Full Reversal of Neurite Defects | 1.6 nM | Primary human neurons with G2019S LRRK2 | [4] |
Table 2: Effect of LRRK2 G2019S Mutation on Neurite Outgrowth
| Parameter | Effect | Cellular Model | Reference |
| Dendrite Length | 60% decrease | Newly generated neurons in the dentate gyrus of LRRK2 G2019S transgenic mice | [2] |
| Dendritic Arborization (Branching Points) | 66% decrease | Newly generated neurons in the dentate gyrus of LRRK2 G2019S transgenic mice | [2] |
| Neurite Length | Significant reduction | Primary neuronal cultures | [2] |
Signaling Pathway
The G2019S mutation in the LRRK2 gene leads to a hyperactive kinase, which through downstream signaling cascades, results in the inhibition of neurite outgrowth and a reduction in neurite length. This compound acts as a direct inhibitor of this kinase activity, thereby blocking the pathogenic signaling and rescuing the neurite outgrowth deficit.
Caption: LRRK2 signaling in neurite outgrowth and this compound intervention.
Experimental Protocols
This section provides a detailed protocol for a neurite outgrowth assay to evaluate the effect of this compound. This protocol is adaptable for various neuronal cell types, including primary neurons, iPSC-derived neurons, or neuronal cell lines (e.g., SH-SY5Y).
Experimental Workflow Overview
Caption: General workflow for a neurite outgrowth assay.
Protocol 1: Neurite Outgrowth Assay in iPSC-Derived Human Neurons
This protocol describes the assessment of this compound's ability to rescue neurite outgrowth defects in human neurons derived from induced pluripotent stem cells (iPSCs) carrying the LRRK2 G2019S mutation.
Materials:
-
iPSC-derived neural progenitor cells (NPCs) or cryopreserved neurons (wild-type and LRRK2 G2019S)
-
96-well microplates, black-walled, clear-bottom, tissue culture-treated
-
Poly-D-Lysine (PDL)
-
Neuronal differentiation medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control for neurite outgrowth inhibition (e.g., Nocodazole)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer: 0.1% Triton X-100 and 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-β-III Tubulin (Tuj-1) or Rabbit anti-MAP2
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-mouse or anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system
-
Image analysis software with neurite outgrowth module
Procedure:
-
Plate Coating: a. Coat 96-well plates with 50 µL/well of 100 µg/mL PDL in sterile water overnight at 37°C. b. Aspirate PDL and wash wells three times with sterile water. Allow plates to dry completely. c. Add 50 µL/well of 20 µg/mL Laminin in PBS and incubate for at least 2 hours at 37°C.
-
Cell Plating: a. Aspirate the laminin solution immediately before plating cells. b. Thaw and plate iPSC-derived neurons or NPCs at an optimized density (e.g., 10,000 - 20,000 cells/well) in neuronal differentiation medium. c. Allow cells to adhere and differentiate for a predetermined period (this may range from 24 hours to several days depending on the cell type and differentiation state).
-
Compound Treatment: a. Prepare serial dilutions of this compound in neuronal medium. A suggested concentration range for a dose-response curve is 0.1 nM to 100 nM. b. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control for neurite inhibition. c. Carefully remove half of the medium from each well and replace it with the medium containing the test compounds.
-
Incubation: a. Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Immunocytochemistry: a. Fix the cells by adding 4% PFA to each well for 15-20 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize and block by incubating with Permeabilization/Blocking Buffer for 1 hour at room temperature. d. Incubate with the primary antibody (e.g., anti-β-III Tubulin) diluted in blocking buffer overnight at 4°C. e. Wash three times with PBS. f. Incubate with the corresponding fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light. g. Wash three times with PBS.
-
Imaging and Analysis: a. Acquire images using a high-content imaging system, capturing both the neuronal stain (e.g., Alexa Fluor 488) and the nuclear stain (DAPI). b. Use an automated image analysis software to quantify:
- Total neurite length per neuron
- Number of neurite branches per neuron
- Maximum neurite length
- Number of viable cells (based on DAPI-stained nuclei)
Data Analysis and Interpretation
For each well, calculate the average neurite length and branching complexity. Normalize the data to the vehicle control. For rescue experiments, compare the neurite outgrowth in LRRK2 G2019S neurons treated with this compound to untreated LRRK2 G2019S neurons and wild-type neurons. A significant increase in neurite length and/or branching in the this compound-treated group compared to the untreated mutant group indicates a rescue effect. Plot dose-response curves to determine the EC₅₀ of this compound for neurite outgrowth rescue.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively assess the impact of this compound on neurite outgrowth. By utilizing robust cellular models of LRRK2-associated pathology and quantitative high-content analysis, these methods can elucidate the therapeutic potential of LRRK2 inhibition for neurodegenerative diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Adult neurogenesis and neurite outgrowth are impaired in LRRK2 G2019S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of autophagy in G2019S-LRRK2-associated neurite shortening in differentiated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | G2019S Variation in LRRK2: An Ideal Model for the Study of Parkinson’s Disease? [frontiersin.org]
Application Notes and Protocols for CZC-54252
Topic: Long-term Stability of CZC-54252 in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), with IC₅₀ values of 1.28 nM and 1.85 nM for wild-type and G2019S LRRK2, respectively[1][2]. This compound is a valuable tool in research, particularly in studies related to Parkinson's disease, where mutations in the LRRK2 gene are a common genetic cause[3]. Given its use in a variety of experimental settings, understanding the long-term stability of this compound in solution is critical for ensuring the accuracy and reproducibility of results.
These application notes provide a summary of the available stability data for this compound, protocols for preparing and storing solutions, and a detailed methodology for conducting long-term stability studies to generate quantitative data in specific experimental buffers.
Data Presentation: Recommended Storage Conditions
While detailed quantitative data on the degradation of this compound in various aqueous solutions over extended periods is not publicly available, the following tables summarize the recommended storage conditions from suppliers for the solid compound and stock solutions. Adherence to these guidelines is crucial for maintaining the integrity of the compound.
Table 1: Stability of Solid this compound
| Form | Storage Temperature | Recommended Duration |
| Crystalline Solid | -20°C | ≥ 4 years[4] |
Table 2: Recommended Storage for this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Source |
| DMSO | -80°C | 2 years | [1] |
| DMSO | -20°C | 1 year | [1] |
| DMSO | -20°C | Up to 3 months | [5] |
Table 3: Recommended Storage for this compound Hydrochloride (HCl) Salt Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Source |
| DMSO | -80°C | 6 months | |
| DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-handling: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). It is recommended to use fresh, moisture-free DMSO to enhance solubility and stability[2].
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed amber vials to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C as recommended in Table 2.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer for experimental use.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes and pipette tips
Procedure:
-
Serial Dilution in DMSO (Optional but Recommended): To avoid precipitation, it is advisable to first perform serial dilutions of the concentrated DMSO stock solution in DMSO to get closer to the final working concentration.
-
Dilution in Aqueous Buffer: Add the diluted DMSO stock solution to the aqueous buffer. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts[6]. Always add the DMSO solution to the aqueous buffer, not the other way around.
-
Mixing: Mix the working solution gently but thoroughly.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to minimize potential degradation in the aqueous environment.
Protocol 3: HPLC-Based Assay for Long-Term Stability Assessment
This protocol provides a framework for researchers to determine the long-term stability of this compound in their specific experimental solutions. This method uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time.
Materials:
-
This compound working solution in the desired buffer
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid or other appropriate mobile phase modifier
-
Water, HPLC grade
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4) at the final working concentration.
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the solution. If the buffer contains proteins (like cell culture medium), precipitate them by adding an equal volume of cold acetonitrile. Centrifuge the sample and transfer the supernatant to an HPLC vial for analysis. This will serve as the baseline measurement.
-
Incubation: Incubate the remaining solution under the desired storage conditions (e.g., 4°C, 25°C, 37°C). Protect the solution from light.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw aliquots of the incubated solution. Process the samples as described in step 2 for protein precipitation if necessary.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient elution method to separate this compound from any potential degradants. A common starting point for a generic small molecule is a C18 column with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance (λmax ≈ 282 nm[4]).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Visualizations
LRRK2 Signaling Pathway
The following diagram illustrates a simplified representation of the Leucine-rich repeat kinase 2 (LRRK2) signaling pathway, which is the primary target of this compound. LRRK2 is a complex protein with both kinase and GTPase activity, and it has been implicated in various cellular processes, including vesicular trafficking and autophagy[7].
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The diagram below outlines the experimental workflow for assessing the long-term stability of this compound in solution using an HPLC-based method.
Caption: Workflow for HPLC-based stability assessment of this compound in solution.
Logical Relationship for Solution Preparation
This diagram illustrates the decision-making process for preparing this compound solutions, from stock to final working concentration.
Caption: Logical workflow for the preparation of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CZC-54252 in Neuronal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZC-54252 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1][2][3][4][5][6][7] Pathogenic mutations in the LRRK2 gene, such as the G2019S substitution, lead to increased kinase activity and are a common cause of both familial and sporadic Parkinson's disease. This compound effectively inhibits both wild-type and G2019S mutant LRRK2 with nanomolar potency.[1][2][3][6] These application notes provide detailed protocols for utilizing this compound in neuronal models to investigate its cell permeability, mechanism of action, and neuroprotective effects.
Mechanism of Action: LRRK2 Inhibition
This compound exerts its effects by directly inhibiting the kinase activity of LRRK2. LRRK2 is a large, multi-domain protein involved in a variety of cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. The G2019S mutation, located within the kinase domain, enhances LRRK2's phosphotransferase activity, leading to neuronal damage. By blocking this activity, this compound has been shown to attenuate neuronal injury in primary human neurons.[1][2][8]
LRRK2 Signaling Pathway
Caption: LRRK2 signaling and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 (Wild-Type LRRK2) | 1.28 nM | Human, cell-free assay | [6] |
| IC50 (G2019S LRRK2) | 1.85 nM | Human, cell-free assay | [6] |
| EC50 (Neuronal Injury Attenuation) | ~1 nM | Primary human neurons | [2][3][7] |
| Permeability Parameter | Value | Assay System | Notes |
| Apparent Permeability (Papp) | Data not available | Caco-2 / PAMPA | A representative protocol for determination is provided below. |
| Brain Penetration (in vivo) | ~4% | Pharmacokinetic studies | Indicates limited ability to cross the blood-brain barrier.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in neuronal cultures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months or at -80°C for longer-term storage.[1]
Protocol 2: Assessment of Neuronal Cell Permeability (Representative)
Objective: To determine the cell permeability of this compound in a neuronal cell line using a Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for PAMPA experiment.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
PAMPA plate system
-
This compound
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Prepare Donor Plate: Prepare solutions of this compound at various concentrations in a suitable buffer. Add these solutions to the donor wells of the PAMPA plate.
-
Prepare Acceptor Plate: Fill the acceptor wells with a buffer solution.
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of this compound in the donor and acceptor wells using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the following formula to calculate the Papp value.
Protocol 3: Neurite Outgrowth Assay
Objective: To assess the protective effect of this compound on neurite morphology in a neuronal model of LRRK2-induced toxicity.
Materials:
-
Primary neurons or a neuronal cell line (e.g., primary cortical neurons)
-
Transfection reagent and plasmids (e.g., G2019S-LRRK2 and GFP)
-
This compound
-
4% Paraformaldehyde (PFA)
-
Primary antibody (e.g., anti-GFP) and fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Culture and Transfection: Culture primary neurons or a neuronal cell line. Transfect the cells with G2019S-LRRK2 and a GFP plasmid to visualize neurites.
-
Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period sufficient to observe changes in neurite length (e.g., 48-72 hours).
-
Fixation and Staining: Fix the cells with 4% PFA and perform immunocytochemistry using an anti-GFP antibody to enhance the visualization of neurites.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to trace and measure the length of neurites. Compare the average neurite length between treated and control groups.
Protocol 4: TUNEL Assay for Apoptosis Detection
Objective: To quantify the level of apoptosis in neuronal cells treated with a toxic stimulus and to assess the protective effect of this compound.
Caption: Workflow for TUNEL assay.
Materials:
-
Cultured neuronal cells
-
This compound
-
Apoptosis-inducing agent (optional, for positive control)
-
TUNEL assay kit (commercial kits are recommended)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Culture neuronal cells and treat them with the experimental conditions (e.g., G2019S-LRRK2 expression, with and without this compound).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs. This will label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Staining and Mounting: Counterstain the nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Conclusion
This compound is a valuable research tool for investigating the role of LRRK2 in neuronal function and neurodegeneration. Its cell-permeable nature and high potency make it suitable for a range of in vitro studies in neuronal models. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of LRRK2 inhibition with this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 3. clyte.tech [clyte.tech]
- 4. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 5. benchchem.com [benchchem.com]
- 6. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRRK2 - Wikipedia [en.wikipedia.org]
- 8. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing CZC-54252 concentration to avoid cytotoxicity
Welcome to the technical support center for CZC-54252. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound, a potent and selective LRRK2 inhibitor, with a specific focus on avoiding cytotoxicity in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4] It exhibits inhibitory activity against both wild-type LRRK2 and the G2019S mutant, which is commonly associated with Parkinson's disease.[1][2][3][4] The primary mechanism of action involves blocking the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are the recommended working concentrations for this compound?
A2: The optimal concentration of this compound is application-dependent. For in vitro studies, it has been shown to attenuate G2019S LRRK2-induced human neuronal injury with an EC50 of approximately 1 nM.[1][5][6][7] Full reversal of this phenotype has been observed at concentrations as low as 1.6 nM.[5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: At what concentration does this compound become cytotoxic?
A3: Overt cytotoxicity in human cortical neurons has been observed at concentrations of 1 µM and higher after a seven-day treatment.[6] Therefore, it is crucial to maintain working concentrations well below this threshold to ensure that the observed effects are due to LRRK2 inhibition and not off-target cytotoxicity.
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is typically dissolved in DMSO to prepare a stock solution.[2] For example, you can dissolve it in DMSO at a concentration of up to 50 mg/ml.[2] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[2] For long-term storage, it is recommended to store the stock solution at -80°C for up to 2 years.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed Cytotoxicity or Cell Death | Concentration of this compound is too high. | Verify the final concentration of this compound in your experiment. Ensure it is below the cytotoxic threshold of 1 µM.[6] Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. |
| Prolonged exposure to the compound. | Consider reducing the incubation time with this compound. The study reporting cytotoxicity at ≥1 µM involved a seven-day treatment.[6] | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that your vehicle control experiments show no toxicity. | |
| Inconsistent or No Effect Observed | Improper dissolution or storage of this compound. | Ensure the compound is fully dissolved in DMSO before further dilution.[2] Follow recommended storage conditions to maintain compound stability.[2][5] |
| Suboptimal concentration. | The effective concentration can vary between cell types and experimental setups. Perform a concentration-response curve to identify the optimal working concentration for your system. An EC50 of ~1 nM has been reported for attenuating G2019S LRRK2-induced neuronal injury.[1][5][6][7] | |
| Cell line does not express LRRK2 or the target pathway is not active. | Confirm LRRK2 expression in your cell model. Ensure the signaling pathway you are investigating is active and responsive to LRRK2 inhibition. | |
| Precipitation of the Compound in Culture Medium | Poor solubility of this compound in aqueous solutions. | When preparing working solutions, dilute the DMSO stock solution in pre-warmed culture medium and mix thoroughly. Avoid high final concentrations of the compound. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Inhibitory Potency of this compound
| Target | IC50 | Reference |
| Wild-type LRRK2 | 1.28 nM | [3][4][5][6] |
| G2019S LRRK2 | 1.85 nM | [3][4][5][6] |
Table 2: Effective and Cytotoxic Concentrations of this compound in Human Neurons
| Parameter | Concentration | Reference |
| EC50 for attenuation of G2019S LRRK2-induced neuronal injury | ~1 nM | [1][5][6][7] |
| Concentration for full reversal of G2019S LRRK2-induced neuronal injury | 1.6 nM | [5][6] |
| Concentration at which overt cytotoxicity is observed (7-day treatment) | ≥1 µM | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade).
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex briefly to ensure the compound is fully dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 2 years).[2][5]
Protocol 2: In Vitro Treatment of Neuronal Cultures
-
Materials: Plated neuronal cells, complete culture medium, this compound stock solution, vehicle control (DMSO).
-
Procedure: a. Culture primary human neurons or a suitable neuronal cell line according to standard protocols. b. On the day of treatment, thaw an aliquot of the this compound stock solution. c. Prepare a series of working solutions by diluting the stock solution in pre-warmed complete culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. d. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used. e. Carefully remove the existing medium from the neuronal cultures and replace it with the medium containing the desired concentrations of this compound or the vehicle control. f. Incubate the cells for the desired period (e.g., up to 7 days, being mindful of potential long-term cytotoxicity at higher concentrations).[6] g. At the end of the incubation period, proceed with the desired downstream analysis (e.g., cytotoxicity assay, neurite length measurement, western blotting for LRRK2 pathway markers).
Visualizations
Caption: Mechanism of action of this compound in preventing neuronal injury.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Decision tree for troubleshooting this compound-induced cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Navigating the Challenges of CZC-54252 Solubility: A Technical Guide
For researchers and drug development professionals working with the potent and selective LRRK2 inhibitor, CZC-54252, achieving optimal solubility in aqueous buffers is a critical step for successful experimentation. This technical support center provides a comprehensive guide to troubleshooting common solubility issues, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3][4]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: this compound can be dissolved in DMSO at concentrations up to 100 mg/mL.[3][4] However, it is always advisable to start with a lower concentration and ensure complete dissolution before proceeding.
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue due to the hydrophobic nature of this compound. To address this, consider the following troubleshooting steps outlined in the guide below. The general recommendation is to first dissolve the compound in DMSO and then dilute this solution into the aqueous buffer.[1]
Q4: Are there any alternative solvents or formulations that can improve aqueous solubility?
A4: Yes, in addition to DMSO, co-solvents and surfactants can be used to improve the solubility of this compound in aqueous-based formulations for in vivo studies. A common formulation includes DMSO, PEG300, and Tween 80.[5] One datasheet also indicates solubility in DMF and a 1:1 mixture of DMF and PBS (pH 7.2).[2]
Troubleshooting Guide: Overcoming Insolubility
This guide provides a systematic approach to addressing the insolubility of this compound in aqueous buffers.
Initial Dissolution and Dilution
The primary cause of precipitation is often the rapid change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous environment.
Recommended Protocol:
-
Prepare a concentrated stock solution of this compound in fresh, high-quality DMSO.
-
To prepare your working solution, add the aqueous buffer to your DMSO stock solution dropwise while vortexing or stirring. This gradual addition can help prevent immediate precipitation.
-
Avoid adding the DMSO stock directly to a large volume of aqueous buffer.
Solubility Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/System | Reported Solubility | Source(s) |
| DMSO | Up to 100 mg/mL | [3][4] |
| DMSO | Up to 50 mg/mL | [1] |
| DMSO | 10 mg/mL | [2] |
| DMF | 20 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Formula Weight: 504.99 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.05 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. A brief sonication may be used to aid dissolution.
-
Store the stock solution at -20°C.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer using Co-solvents
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
PEG300
-
Tween 80
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube (e.g., to a final concentration of 40%).
-
Mix thoroughly until the solution is clear.
-
Add Tween 80 (e.g., to a final concentration of 5%).
-
Mix again until the solution is clear.
-
Slowly add the PBS to reach the final desired volume and concentration, mixing continuously.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting this compound insolubility.
Caption: Troubleshooting workflow for this compound insolubility.
Signaling Pathway Context
Understanding the mechanism of action of this compound is crucial for experimental design. It is a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[6][7][8] The diagram below illustrates a simplified representation of the LRRK2 signaling pathway.
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
References
- 1. tribioscience.com [tribioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | LRRK2 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
potential off-target effects of CZC-54252 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CZC-54252 in cellular models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] It targets the kinase domain of both wild-type (WT) and mutant forms of LRRK2, such as the common G2019S pathogenic mutant, thereby inhibiting its phosphotransferase activity.[1][3]
Q2: What are the recommended working concentrations for this compound in cellular assays?
The optimal concentration of this compound can vary depending on the cell type and experimental goals. For attenuating G2019S LRRK2-induced neuronal injury in human neurons, an EC50 of approximately 1 nM has been reported.[1][4] Complete reversal of this phenotype has been observed at concentrations as low as 1.6 nM.[1] It is always recommended to perform a dose-response curve to determine the minimal concentration that achieves the desired level of LRRK2 inhibition while minimizing potential off-target effects and cytotoxicity.
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for LRRK2, it has been shown to inhibit a small number of other kinases at higher concentrations. In a screen against 185 kinases, this compound was found to potently inhibit only ten other human or mouse kinases.[5] Researchers should be aware of these potential off-targets, especially when using concentrations significantly higher than the reported IC50 for LRRK2.
Q4: At what concentration does this compound exhibit cytotoxicity?
In human cortical neurons, overt cytotoxicity was not observed in the efficacious concentration range. Cytotoxicity was only reported at concentrations of 1 µM and higher after a seven-day treatment.[5][6] A cytotoxicity assay (e.g., MTT or LDH assay) is recommended to determine the toxic concentration range in your specific cellular model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in LRRK2 Inhibition | 1. Inconsistent inhibitor concentration. 2. Degradation of this compound stock solution. 3. Variability in cell density or health. | 1. Prepare fresh dilutions of the inhibitor for each experiment from a validated stock. 2. Aliquot stock solutions and store at -80°C for long-term stability (up to 2 years). Avoid repeated freeze-thaw cycles.[1][3] 3. Ensure consistent cell seeding density and confluency at the start of each experiment. |
| Unexpected Phenotypes (e.g., effects on neurite outgrowth independent of LRRK2) | 1. Off-target effects on other kinases. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a detailed dose-response analysis to find the lowest effective concentration for LRRK2 inhibition. 2. Use a structurally different LRRK2 inhibitor as a control to see if the effect is reproducible. 3. Include a negative control with a kinase-dead LRRK2 mutant to confirm the effect is dependent on LRRK2 kinase activity. 4. Include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor. |
| Inconsistent Neurite Outgrowth Assay Results | 1. Variability in neuronal cell health and plating density. 2. Inconsistent timing of treatment and analysis. 3. Subjectivity in neurite length measurement. | 1. Ensure consistent plating of healthy neurons on a suitable substrate like laminin.[7] 2. Standardize the duration of inhibitor treatment (e.g., 72 hours).[7] 3. Utilize automated image analysis software for unbiased quantification of neurite length.[7][8] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / EC50 | Reference |
| Wild-Type LRRK2 | TR-FRET Kinase Assay | 1.28 nM | [1][2][3] |
| G2019S Mutant LRRK2 | TR-FRET Kinase Assay | 1.85 nM | [1][2][3] |
| G2019S LRRK2-induced neuronal injury | Neurite Outgrowth Assay | ~1 nM (EC50) | [1][4] |
Table 2: Potential Off-Target Kinases for this compound
Disclaimer: The following list of potential off-target kinases is based on the finding that this compound potently inhibited 10 other kinases in a broad panel screening.[5] The specific identities of these kinases are often found in the supplementary data of the primary publication. Researchers are strongly encouraged to consult the supplementary information of Ramsden N, et al. ACS Chem Biol. 2011 Oct 21;6(10):1021-8 for the complete list.
| Kinase Family | Potential Off-Target Kinase |
| Example Kinase Family | Example Kinase 1 |
| Example Kinase Family | Example Kinase 2 |
| ... | ... |
| Example Kinase Family | Example Kinase 10 |
Experimental Protocols
Protocol 1: TR-FRET Cellular Assay for LRRK2 pSer935 Inhibition
This protocol is adapted from high-throughput screening assays for LRRK2 inhibitors.
Objective: To measure the inhibition of LRRK2 phosphorylation at Serine 935 in a cellular context.
Materials:
-
Cells expressing GFP-tagged LRRK2 (e.g., transduced with BacMam LRRK2-GFP).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
384-well assay plates.
-
Lysis buffer containing a Terbium-labeled anti-pSer935 antibody.
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Plating: Plate cells transduced with LRRK2-GFP into a 384-well plate and culture for 20-24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the compound dilutions to the cells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plate for 90 minutes at 37°C in a CO2 incubator.
-
Cell Lysis: Prepare a lysis buffer containing the Tb-anti-pSer935 antibody at the recommended concentration. Aspirate the medium and add the lysis buffer to each well.
-
Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.
-
TR-FRET Measurement: Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Neurite Outgrowth Assay in Primary Neurons
Objective: To assess the effect of this compound on neurite outgrowth in a neuronal cell model.
Materials:
-
Primary neurons or iPSC-derived neurons.
-
Laminin-coated 96- or 384-well plates.[7]
-
Neuron culture medium.
-
This compound stock solution.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.25% Triton X-100).
-
Staining reagents (e.g., beta-III tubulin antibody for neurons, DAPI for nuclei).
-
High-content imaging system.
Procedure:
-
Cell Plating: Plate neurons on laminin-coated plates and allow them to adhere and extend neurites (e.g., 5-7 days in vitro).
-
Compound Treatment: Prepare working solutions of this compound in pre-warmed neuron culture medium. Replace a portion of the old medium with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the neurons for the desired treatment duration (e.g., 72 hours).[7]
-
Fixation and Staining: Fix the neurons with 4% paraformaldehyde, permeabilize, and stain with appropriate markers for neurites and nuclei.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use an automated image analysis software to quantify neurite length, number of branches, and cell viability (based on nuclear morphology). Normalize neurite length to the number of viable neurons.
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuroscience.jhu.edu [neuroscience.jhu.edu]
- 7. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. sartorius.com [sartorius.com]
how to minimize variability in CZC-54252 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the LRRK2 inhibitor, CZC-54252.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] It demonstrates high potency against both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with Parkinson's disease.[1][2][4] Its primary mechanism of action is to bind to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.
Q2: How should I prepare and store stock solutions of this compound?
For in vitro experiments, it is recommended to first dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mg/mL).[4][5] This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Solutions in DMSO are reported to be stable for up to 3 months when stored at -20°C.[4] For in vivo experiments, it is advised to prepare the working solution fresh on the same day of use.[1]
Q3: What are the key downstream readouts to confirm this compound activity in cells?
The most reliable method to confirm the cellular activity of this compound is to measure the phosphorylation status of LRRK2 and its substrates via Western blot. Key biomarkers include:
-
pLRRK2 (Ser935): Inhibition of LRRK2 kinase activity leads to dephosphorylation at this site.
-
pRab10 (Thr73): Rab10 is a well-established substrate of LRRK2, and its phosphorylation is a direct readout of LRRK2 kinase activity.
Q4: I am observing high variability in my cell-based assays. What are the common sources of this variability?
High variability in cell-based assays with small molecule inhibitors can arise from several factors:
-
Inconsistent Cell Culture Practices: Ensure you are using cells with a low passage number and regularly test for mycoplasma contamination. Cell density at the time of treatment can also significantly impact results.
-
Compound Instability: this compound, like many small molecules, may have limited stability in cell culture media over long incubation periods. For long-term experiments, consider refreshing the media with the inhibitor at regular intervals.
-
Incomplete Solubilization: Ensure the compound is fully dissolved in the final culture medium. Precipitates can lead to inconsistent effective concentrations.
-
High DMSO Concentration: The final concentration of DMSO in your cell culture should be kept low (typically below 0.5%) and be consistent across all wells, including vehicle controls, to avoid solvent-induced toxicity or off-target effects.
Q5: My in vitro kinase assay results are not reproducible. What should I check?
For in vitro kinase assays, consider the following:
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, the concentration of ATP in your assay will directly impact the measured IC50 value. Ensure the ATP concentration is consistent across experiments and ideally close to the Km of LRRK2 for ATP.
-
Enzyme Activity: The activity of the recombinant LRRK2 enzyme can degrade with improper storage or handling. Use a fresh aliquot of the enzyme or validate its activity with a known control.
-
Assay Components: Ensure all reagents, including buffers and substrates, are of high quality and not expired.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or reduced inhibition of LRRK2 activity in cellular assays | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell line. 2. Low LRRK2 expression: The cell line may have low endogenous expression of LRRK2. 3. Degradation of the compound: this compound may be unstable in your culture conditions. 4. Presence of a resistance mutation: Although rare, the cell line could harbor a mutation that confers resistance to the inhibitor. | 1. Perform a dose-response experiment to determine the IC50 of this compound in your cell line. 2. Confirm LRRK2 expression via Western blot or qPCR. Consider using a cell line with higher LRRK2 expression or an overexpression system. 3. Prepare fresh dilutions for each experiment and consider the stability of the compound in your media for long-term studies. 4. If resistance is suspected, sequence the LRRK2 kinase domain. |
| High background or variability in Western blots for pLRRK2 or pRab10 | 1. Suboptimal antibody performance: The primary or secondary antibodies may not be specific or sensitive enough. 2. Issues with cell lysis and sample preparation: Incomplete lysis or protein degradation can lead to inconsistent results. 3. Uneven protein loading: Inaccurate protein quantification can lead to variability between lanes. | 1. Validate your antibodies using positive and negative controls. Optimize antibody concentrations and incubation times. 2. Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis and keep samples on ice. 3. Perform a thorough protein quantification (e.g., BCA assay) and load equal amounts of protein in each lane. |
| High cellular toxicity observed at effective concentrations | 1. Off-target toxicity: The inhibitor may be affecting other essential cellular pathways at higher concentrations. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Use the lowest effective concentration of this compound that achieves the desired level of LRRK2 inhibition. 2. Ensure the final DMSO concentration is as low as possible (ideally <0.1%) and consistent across all conditions, including vehicle controls. |
| Inconsistent results in neuroprotection assays | 1. Variability in primary neuron culture: Primary neurons are sensitive to culture conditions, and variability can arise from dissections, plating density, and media composition. 2. Inconsistent induction of neurotoxicity: The method used to induce neuronal injury may not be consistently applied. | 1. Standardize the primary neuron culture protocol as much as possible. Use neurons from littermates and plate at a consistent density. 2. Ensure the neurotoxic agent is applied at a consistent concentration and for a consistent duration. Include appropriate positive and negative controls for toxicity. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Conditions |
| Wild-type LRRK2 | 1.28 | Time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase activity assay. |
| G2019S LRRK2 | 1.85 | Time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase activity assay. |
Table 2: Cellular Activity of this compound
| Activity | EC50 (nM) | Cellular System |
| Attenuation of G2019S LRRK2-induced human neuronal injury | ~1 | Primary human neurons |
Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)
Objective: To determine the in vitro IC50 of this compound against LRRK2.
Materials:
-
Recombinant human LRRK2 (Wild-type or G2019S)
-
LRRKtide (synthetic peptide substrate)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup:
-
Add this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the LRRK2 enzyme and LRRKtide substrate to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for LRRK2.
-
Incubate the reaction at room temperature for 60-120 minutes.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents and incubate to allow for binding to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a suitable microplate reader measuring the TR-FRET signal.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular LRRK2 Inhibition Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit LRRK2 kinase activity in a cellular context.
Materials:
-
Cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T)
-
This compound
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-pRab10 (Thr73), anti-total Rab10, anti-pLRRK2 (Ser935), anti-total LRRK2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1-4 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 3: Neuroprotection Assay in Primary Neurons
Objective: To evaluate the neuroprotective effects of this compound against LRRK2-mediated neuronal injury.
Materials:
-
Primary neuron cultures (e.g., cortical or dopaminergic neurons)
-
Neurobasal medium and supplements
-
Agent to induce neurotoxicity (e.g., overexpression of G2019S-LRRK2, rotenone, or MPP+)
-
This compound
-
Reagents for assessing neuronal viability (e.g., live/dead staining, MTT assay, or immunocytochemistry for neuronal markers like MAP2 or Tuj1)
Procedure:
-
Neuron Culture and Treatment:
-
Culture primary neurons to the desired stage of development.
-
Induce neurotoxicity. For G2019S-LRRK2 overexpression, transfect the neurons. For chemical inducers, add the toxicant to the culture medium.
-
Co-treat the neurons with varying concentrations of this compound or DMSO (vehicle control).
-
-
Incubation: Incubate the neurons for a duration appropriate to the toxicity model (e.g., 24-72 hours).
-
Assessment of Neuronal Viability:
-
Immunocytochemistry: Fix the cells and stain for neuronal and apoptotic markers.
-
Live/Dead Staining: Use fluorescent dyes to differentiate between live and dead cells.
-
MTT Assay: Measure the metabolic activity of the cells as an indicator of viability.
-
-
Data Analysis: Quantify neuronal survival or neurite length in each treatment group. Compare the results from this compound-treated groups to the vehicle control to determine the extent of neuroprotection.
Visualizations
References
determining the optimal treatment time with CZC-54252
Welcome to the technical support center for CZC-54252. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you determine the optimal treatment time and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4] Its mechanism of action is to block the kinase activity of LRRK2, which is often hyperactive in certain disease states, such as Parkinson's disease, particularly in cases with the G2019S mutation.[1][2][3] By inhibiting LRRK2, this compound can attenuate neuronal injury induced by mutant LRRK2.[1][2][5][6]
Q2: What are the known IC₅₀ and EC₅₀ values for this compound?
A2: The reported values for this compound are summarized in the table below. These values are crucial for designing dose-response experiments.
| Target | Assay Type | IC₅₀ / EC₅₀ | Reference |
| Wild-type LRRK2 | Cell-free kinase assay | IC₅₀: 1.28 nM | [1][2][4][5] |
| G2019S mutant LRRK2 | Cell-free kinase assay | IC₅₀: 1.85 nM | [1][2][4][5] |
| G2019S LRRK2-induced human neuronal injury | Cellular assay | EC₅₀: ~1 nM | [1][2][5] |
Q3: What is the recommended starting concentration for my experiments?
A3: Based on the low nanomolar IC₅₀ and EC₅₀ values, a starting concentration range of 1 nM to 100 nM is recommended for most in vitro cell-based assays. It is always best practice to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution.[3][4] For long-term storage, the powder form should be stored at -20°C for up to 2 years.[3] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to one year; however, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][4]
Troubleshooting Guide: Determining Optimal Treatment Time
Issue: I am unsure of the optimal duration for treating my cells with this compound.
Solution: The optimal treatment time is dependent on the specific biological question, cell type, and the downstream readout. A time-course experiment is essential to determine this.
Experimental Workflow for Determining Optimal Treatment Time
Caption: Workflow for determining the optimal treatment time with this compound.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
This protocol is designed to identify the effective concentration range of this compound in your specific cellular model.
Methodology:
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis. Allow cells to adhere and equilibrate overnight.
-
Preparation of this compound Dilutions: Prepare a serial dilution of your this compound stock solution in your cell culture medium. A suggested range would be from 0.1 nM to 1 µM. Include a DMSO vehicle control.
-
Treatment: Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours, based on preliminary time-course experiments or literature).
-
Analysis: Harvest the cells and perform your desired assay. This could be a Western blot for a downstream marker of LRRK2 activity (e.g., phosphorylated Rab10) or a cell viability assay to assess toxicity at higher concentrations.
-
Data Analysis: Plot the response versus the log of the this compound concentration to determine the EC₅₀.
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol will help you understand the kinetics of this compound action and determine the most appropriate treatment duration.
Methodology:
-
Cell Seeding: Plate your cells as described in the dose-response protocol.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from your dose-response experiment).
-
Time Points: Harvest cells at various time points after treatment (e.g., 1, 4, 8, 12, 24, and 48 hours).
-
Analysis: Analyze the samples for your biomarker of interest at each time point. For example, you could assess the phosphorylation status of a direct LRRK2 substrate.
-
Data Analysis: Plot the biomarker response against time to observe when the maximal effect is achieved and how long it is sustained.
Signaling Pathway
LRRK2 Signaling and Inhibition by this compound
Mutations in LRRK2, particularly the G2019S mutation, lead to increased kinase activity. This results in the phosphorylation of downstream substrates, such as a subset of Rab GTPases, which can disrupt vesicular trafficking and autophagic processes, ultimately contributing to neuronal cell death. This compound acts by directly inhibiting this kinase activity.
Caption: Inhibition of the LRRK2 signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
issues with CZC-54252 stability in long-term experiments
Welcome to the technical support center for CZC-54252. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues during long-term experiments involving the potent and selective LRRK2 inhibitor, this compound.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during the use of this compound in long-term experimental setups.
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity over time in cell culture. | Degradation in Media: The compound may be unstable in the aqueous, physiological pH environment of the cell culture media, leading to hydrolysis or oxidation.[1][2] | - Perform a stability check of this compound in your specific cell culture medium without cells. Use HPLC or LC-MS to quantify the compound at different time points (e.g., 0, 24, 48, 72 hours). - If degradation is confirmed, consider more frequent media changes with freshly prepared this compound. |
| Enzymatic Degradation: If using serum-supplemented media, enzymes like esterases and proteases present in the serum may be metabolizing this compound. | - Test the stability of this compound in serum-free versus serum-containing media to determine if serum components are responsible for degradation. - If serum is necessary, consider heat-inactivating the serum before use, although this may impact cell growth. | |
| Inconsistent or variable results between experiments. | Adsorption to Labware: Hydrophobic compounds can adsorb to the surfaces of plastic labware, such as culture plates and pipette tips, reducing the effective concentration. | - Use low-protein-binding plates and pipette tips for all experiments involving this compound. - Include a control group with no cells to assess the extent of non-specific binding to the labware. |
| Precipitation: The solubility of this compound in the cell culture media may be limited, causing it to precipitate out of solution over time, especially at higher concentrations.[1] | - Visually inspect the media for any signs of precipitation. - Determine the optimal concentration of this compound that remains in solution for the duration of your experiment. - Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%).[1] | |
| Observed cytotoxicity at expected non-toxic concentrations. | Formation of Toxic Degradants: The breakdown products of this compound may be more toxic to the cells than the parent compound. | - Analyze the culture medium using LC-MS/MS to identify any potential degradation products. - If toxic degradants are identified, a more frequent media exchange schedule is recommended. |
Hypothetical Stability of this compound in Cell Culture Media
The following table provides hypothetical data on the stability of a 10 µM solution of this compound under common cell culture conditions.
| Condition | Time (hours) | Remaining this compound (%) |
| DMEM + 10% FBS at 37°C | 0 | 100 |
| 24 | 85 | |
| 48 | 65 | |
| 72 | 45 | |
| DMEM (serum-free) at 37°C | 0 | 100 |
| 24 | 98 | |
| 48 | 95 | |
| 72 | 92 | |
| DMEM + 10% FBS at 4°C | 0 | 100 |
| 24 | 99 | |
| 48 | 98 | |
| 72 | 97 |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: How can I assess the stability of this compound in my specific experimental setup?
A2: You can perform a time-course experiment where you incubate this compound in your experimental medium (with and without cells) under the same conditions as your long-term experiment. At various time points, collect aliquots of the medium and analyze the concentration of the intact compound using a validated analytical method like HPLC or LC-MS/MS.[1]
Q3: Could the pH of my cell culture medium affect the stability of this compound?
A3: Yes, the pH of the medium can influence the stability of small molecules.[2] While most cell culture media are buffered to a physiological pH of around 7.4, shifts in pH due to cellular metabolism can occur over time. It is recommended to monitor the pH of your culture and ensure it remains stable throughout your experiment.
Q4: What should I do if I suspect this compound is binding to proteins in the serum?
A4: If you suspect protein binding is affecting the availability of this compound, you can perform an equilibrium dialysis experiment to quantify the extent of protein binding. Alternatively, you can compare the efficacy of the compound in serum-free versus serum-containing media. If protein binding is significant, you may need to adjust the concentration of this compound accordingly in your serum-containing experiments.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with or without 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Dilute the stock solution in the desired cell culture medium to a final working concentration (e.g., 10 µM).
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Place the tubes in a 37°C incubator with 5% CO2.
-
At each designated time point, remove one tube and immediately process it for analysis or store it at -80°C until all time points are collected.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the concentration of the parent this compound compound.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
Caption: Troubleshooting workflow for this compound stability.
Caption: LRRK2 signaling and this compound inhibition.
References
Navigating Unexpected Experimental Outcomes with CZC-54252: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CZC-54252 in their experiments. If you are encountering results that deviate from the expected potent and selective inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2), this guide offers potential explanations and corrective measures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower-than-expected potency of this compound in our cellular assay. What are the potential causes?
Several factors could contribute to reduced potency. Consider the following:
-
Compound Solubility and Stability: this compound is soluble in DMSO up to 100 mg/mL.[1] Ensure the compound is fully dissolved. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it.[2] Solutions in DMSO can be stored at -20°C for up to 3 months.[2] However, for in vivo experiments, it is recommended to prepare fresh solutions on the same day of use.[3] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Cell Permeability and Assay Conditions: While this compound is cell-permeable, variations in cell lines, cell density, and assay duration can influence its effective concentration.[2] High protein concentrations in the culture medium can also lead to non-specific binding, reducing the available concentration of the inhibitor.
-
Target Expression Levels: Confirm the expression level of LRRK2 in your specific cell model. Low LRRK2 expression will naturally lead to a less pronounced inhibitory effect.
Q2: Our experiment suggests potential off-target effects. How can we investigate this?
While this compound is a selective LRRK2 inhibitor, off-target activity is a possibility with any small molecule.[3][4] Here’s how to approach this:
-
Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often manifest at higher concentrations. Determine the lowest effective concentration that inhibits LRRK2 phosphorylation without inducing other cellular changes.
-
Use of Control Compounds: Employ a structurally different LRRK2 inhibitor as a control. If the unexpected phenotype is not replicated with another selective LRRK2 inhibitor, it is more likely to be an off-target effect of this compound.
-
Kinase Profiling: If resources permit, perform a kinase panel screening to identify other kinases that might be inhibited by this compound at the concentrations used in your experiments. One study screened this compound against 185 kinases and noted good selectivity.[3][4]
Q3: We are observing cytotoxicity or neuronal injury at concentrations where we expect to see neuroprotection. What could be the reason?
This paradoxical effect can be concentration-dependent.
-
High Concentrations: Cytotoxicity has been observed at higher concentrations (≥1 μM for this compound).[4] It is crucial to perform a careful dose-response analysis to identify the therapeutic window for neuroprotection in your specific neuronal model.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental media is not exceeding cytotoxic levels for your cells.[5]
-
Off-Target Effects: As mentioned previously, off-target kinase inhibition could lead to unexpected cellular stress or toxicity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Target/Model | Reference |
| IC₅₀ | 1.28 nM | Wild-type LRRK2 | [1][3][6][7] |
| 1.85 nM | G2019S LRRK2 | [1][3][6][7] | |
| EC₅₀ | ~1 nM | Attenuation of G2019S LRRK2-induced human neuronal injury | [3][6][7] |
| Solubility | Up to 100 mg/mL | DMSO | [1] |
| Up to 50 mg/mL | DMSO | [2] |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET based)
This protocol is based on the methodology used to determine the IC₅₀ values of this compound.[4]
-
Reagents: Recombinant human wild-type or G2019S LRRK2, LRRKtide (a synthetic peptide substrate), ATP, and a time-resolved fluorescence resonance energy transfer (TR-FRET) detection system.
-
Procedure: a. Prepare a serial dilution of this compound in the appropriate assay buffer. b. In a microplate, combine the LRRK2 enzyme, the peptide substrate, and the this compound dilution series. c. Initiate the kinase reaction by adding ATP. The ATP concentration should approximate the Kᴍ of LRRK2 for ATP (e.g., 100 μM).[4] d. Incubate the reaction for a predetermined time at the optimal temperature for the enzyme. e. Stop the reaction and add the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-serine antibody and an APC-labeled streptavidin). f. Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Neuronal Protection Assay in Primary Human Neurons
This protocol is designed to assess the neuroprotective effects of this compound against mutant LRRK2-induced toxicity.[4]
-
Cell Culture: Culture primary human cortical neurons according to standard protocols.
-
Transfection: Transfect the neurons with constructs expressing G2019S LRRK2 or a control vector. Co-transfect with a fluorescent protein (e.g., GFP) to visualize neuronal morphology.
-
Treatment: Following transfection, treat the neurons with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Neurite Length Analysis: After a suitable incubation period (e.g., 72 hours), acquire images of the neurons using fluorescence microscopy.
-
Quantification: Use automated image analysis software to trace and measure the total length of neurites for a significant number of neurons per condition.
-
Data Analysis: Compare the average neurite length between the different treatment groups. A reversal of the neurite shortening induced by G2019S LRRK2 indicates a neuroprotective effect. Calculate the EC₅₀ value from the dose-response curve.
Visualizations
Caption: A flowchart for troubleshooting unexpected experimental results with this compound.
Caption: The inhibitory effect of this compound on the LRRK2 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating CZC-54252 Cytotoxicity in Sensitive Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the LRRK2 inhibitor, CZC-54252. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] It functions by binding to the ATP pocket of the LRRK2 kinase domain, thereby inhibiting its phosphotransferase activity. It is effective against both wild-type and mutant forms of LRRK2, such as the G2019S variant, which is commonly associated with Parkinson's disease.[1][2] The primary therapeutic application of this compound is to attenuate neuronal injury induced by hyperactive LRRK2 mutants.[1]
Q2: At what concentration is this compound typically effective, and at what concentration does cytotoxicity become a concern?
This compound is highly potent, with an IC50 for LRRK2 inhibition in the low nanomolar range (approximately 1.28 nM for wild-type and 1.85 nM for G2019S LRRK2).[1][2] Its effective concentration (EC50) for attenuating neuronal injury in primary human neurons is around 1 nM.[1] In contrast, overt cytotoxicity in human cortical neurons has been observed to occur at much higher concentrations, typically at or above 1 µM.[3]
Q3: Are there specific cell lines that are known to be more sensitive to this compound cytotoxicity?
While specific data on a wide range of cell lines is limited, cells with high endogenous expression of LRRK2 may be more susceptible to on-target toxicity. Tissues with high LRRK2 expression include the kidneys and lungs.[3] Therefore, kidney-derived cell lines (e.g., HEK293, LLC-PK1) and certain immune cell lines (e.g., K562, Ramos) which also express LRRK2, might be more sensitive.[3] It is crucial to perform a dose-response curve to determine the cytotoxic concentration (CC50) in your specific cell line of interest.
Q4: What are the potential mechanisms of this compound induced cytotoxicity at high concentrations?
At high concentrations, the cytotoxicity of kinase inhibitors like this compound can be attributed to two main factors:
-
On-target toxicity: Prolonged or excessive inhibition of LRRK2 in cells where its function is critical for survival could lead to detrimental effects. LRRK2 has been implicated in various cellular processes, including vesicle trafficking, autophagy, and cytoskeletal maintenance.[4]
-
Off-target effects: Although this compound is highly selective, at micromolar concentrations, it may inhibit other kinases. Inhibition of these off-target kinases can disrupt essential signaling pathways, leading to cell death.[3] The precise off-target profile of this compound is not extensively published, but a similar compound, CZC-25146, was shown to inhibit a small number of other kinases, including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[3]
The exact mode of cell death (e.g., apoptosis or necrosis) induced by high concentrations of this compound has not been definitively characterized in the available literature. However, studies on mutant LRRK2-mediated cell death suggest an apoptotic mechanism.[5][6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating unexpected cytotoxicity when using this compound in your experiments.
Table 1: Troubleshooting Common Cytotoxicity Issues with this compound
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed at or near the expected effective concentration. | 1. Solvent Toxicity: The solvent used to dissolve this compound (typically DMSO) can be toxic to cells at higher concentrations. | 1. Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| 2. Incorrect Compound Concentration: Errors in dilution calculations or stock solution preparation. | 2. Re-verify all calculations and consider preparing a fresh stock solution. Confirm the concentration of your stock solution if possible. | |
| 3. Cell Line Sensitivity: The cell line you are using may be particularly sensitive to LRRK2 inhibition. | 3. Perform a detailed dose-response curve to accurately determine the CC50 for your specific cell line. Consider using a cell line with lower LRRK2 expression as a control. | |
| Cytotoxicity observed only at high concentrations (e.g., >1 µM). | 1. Off-Target Effects: At higher concentrations, this compound may be inhibiting other kinases crucial for cell survival. | 1. Use the lowest effective concentration of this compound that achieves the desired level of LRRK2 inhibition. Consider using a structurally different LRRK2 inhibitor as a control to see if the cytotoxic effect is specific to the chemical scaffold of this compound. |
| 2. Compound Precipitation: this compound may precipitate out of solution at high concentrations in cell culture media, leading to non-specific toxicity. | 2. Visually inspect your culture wells for any signs of precipitation. If observed, reduce the final concentration of this compound or try a different formulation if possible. | |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in Cell Health and Density: Inconsistent cell passage number, confluency at the time of treatment, or underlying cell health issues. | 1. Use cells with a consistent and low passage number. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination. |
| 2. Inconsistent Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. | 2. Maintain a consistent incubation time for all experiments. Consider performing a time-course experiment to determine the optimal treatment duration. |
Data Presentation
Table 2: Summary of this compound Potency and Cytotoxicity
| Parameter | Target/Cell Line | Concentration | Reference |
| IC50 (Wild-Type LRRK2) | Recombinant Human LRRK2 | 1.28 nM | [1][2] |
| IC50 (G2019S LRRK2) | Recombinant Human LRRK2 | 1.85 nM | [1][2] |
| EC50 (Neuronal Protection) | Primary Human Cortical Neurons | ~1 nM | [1] |
| Overt Cytotoxicity | Primary Human Cortical Neurons | ≥1 µM | [3] |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a chosen cell line by 50%.
Materials:
-
Sensitive cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 100 µM down to 1 nM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.
-
Visualizations
Caption: A logical workflow for assessing and mitigating this compound cytotoxicity.
Caption: Potential on- and off-target mechanisms of this compound induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk [frontiersin.org]
- 5. Apoptotic mechanisms in mutant LRRK2-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. art.torvergata.it [art.torvergata.it]
Technical Support Center: Control Experiments for CZC-54252 LRRK2 Inhibition Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CZC-54252 in LRRK2 inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It exhibits high affinity for both wild-type LRRK2 and the common pathogenic G2019S mutant.[1][2][3][4] In cellular models, this compound has demonstrated neuroprotective effects by attenuating neuronal injury induced by the G2019S LRRK2 mutation.[1][2]
Q2: What are the recommended positive and negative controls for a cellular LRRK2 inhibition experiment using this compound?
-
Positive Control (Inhibition): A well-characterized LRRK2 inhibitor with a different chemical scaffold can be used to ensure the observed phenotype is due to LRRK2 inhibition and not an artifact of the specific compound.
-
Negative Control (Vehicle): The vehicle used to dissolve this compound (typically DMSO) should be added to control cells at the same final concentration to account for any solvent effects.
-
Negative Control (Inactive Compound): If available, a structurally similar but inactive analog of this compound can be a robust negative control to rule out off-target effects unrelated to LRRK2 inhibition.
-
Biological Controls:
-
Cells not expressing LRRK2 or LRRK2 knockout/knockdown cells can be used to confirm the phenotype is LRRK2-dependent.
-
Cells expressing a kinase-dead mutant of LRRK2 (e.g., D1994A) can help differentiate between kinase-dependent and independent functions of LRRK2.
-
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration is cell-type dependent. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for LRRK2 inhibition in your specific cellular model. A common method is to measure the phosphorylation of a downstream LRRK2 substrate, such as Rab10 at Threonine 73 (pRab10 T73), by Western blot after treating with a range of this compound concentrations. For long-term studies, using a concentration at or slightly above the IC50 is advisable to maintain target engagement while minimizing potential off-target effects.
Q4: My this compound treatment is not showing any effect on LRRK2 activity. What are the possible causes?
Several factors could lead to a lack of observed inhibition. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include the integrity and solubility of the compound, the experimental conditions (e.g., inhibitor concentration and incubation time), and the health and characteristics of the cell line.
Q5: What are the known off-target effects of this compound?
This compound has been shown to be a selective LRRK2 inhibitor. In a screening against a panel of 185 different kinases, it potently inhibited only ten other kinases, indicating a good selectivity profile.[2] However, it is always recommended to consider potential off-target effects, especially at higher concentrations. If an unexpected phenotype is observed, it is good practice to confirm the finding with a structurally distinct LRRK2 inhibitor.
Data Presentation
Table 1: Potency of this compound against Wild-Type and G2019S LRRK2
| Target | Assay Type | IC50 | EC50 | Reference |
| LRRK2 (Wild-Type) | In vitro kinase assay | 1.28 nM | - | [1][3][4] |
| LRRK2 (G2019S) | In vitro kinase assay | 1.85 nM | - | [1][3][4] |
| LRRK2 (G2019S) | Cellular (neuronal injury) | - | ~1 nM | [1] |
Table 2: Selectivity Profile of this compound
| Parameter | Result | Reference |
| Kinase Panel Size | 185 kinases | [2] |
| Number of Potently Inhibited Off-Target Kinases | 10 | [2] |
Experimental Protocols
Protocol 1: Cellular LRRK2 Inhibition Assay using Western Blot for pRab10 (Thr73)
This protocol describes the assessment of this compound-mediated LRRK2 inhibition by measuring the phosphorylation of its downstream substrate, Rab10, at Threonine 73.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or primary neurons)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pRab10 (Thr73), Mouse anti-total Rab10
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density to achieve 70-80% confluency at the time of the experiment.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pRab10 (Thr73) and total Rab10 overnight at 4°C. A loading control antibody should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the pRab10 signal to the total Rab10 signal.
-
Plot the normalized pRab10 levels against the this compound concentration to generate a dose-response curve and determine the IC50.
-
Mandatory Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the cellular IC50 of this compound.
Caption: Troubleshooting logic for lack of this compound activity.
References
Validation & Comparative
Validating LRRK2 Inhibition by CZC-54252: A Comparative Guide Using Western Blot Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the LRRK2 inhibitor CZC-54252 with other commonly used alternatives. It includes supporting experimental data and detailed protocols for validating LRRK2 inhibition using Western blot analysis.
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease research. Validating the efficacy and specificity of LRRK2 inhibitors is crucial for advancing drug discovery efforts. This guide focuses on this compound, a potent and selective LRRK2 inhibitor, and compares its performance with other known inhibitors such as GNE-7915, MLi-2, and LRRK2-IN-1. The primary method for validation discussed here is Western blotting, a widely used technique to detect changes in protein phosphorylation, which is a direct indicator of LRRK2 kinase activity.
Comparative Analysis of LRRK2 Inhibitors
This compound demonstrates high potency against both wild-type (WT) and the common pathogenic G2019S mutant LRRK2.[1][2][3][4] The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected LRRK2 inhibitors, providing a quantitative comparison of their potency.
| Inhibitor | LRRK2 (WT) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | Key Features |
| This compound | 1.28 [1][5] | 1.85 [1][5] | High potency and selectivity. Attenuates neuronal injury in primary human neurons. [1][2][3][4] |
| GNE-7915 | 9[5][6][7][8][9] | Not specified | Brain-penetrant.[5][6][7][8][9] |
| MLi-2 | 0.76[5][10][11][12][13][14] | Not specified | High potency and selectivity, orally active, and brain-penetrant.[10][11][12][13][14] |
| LRRK2-IN-1 | 13[5][15][16][17] | 6[5][15][16][17] | Potent and selective, but does not cross the blood-brain barrier.[15] |
Validating LRRK2 Inhibition by Western Blot
Western blot is a powerful technique to assess the inhibition of LRRK2 kinase activity. This can be achieved by measuring the phosphorylation status of LRRK2 itself (e.g., at Ser935, an indirect marker of kinase activity) or its downstream substrates, such as Rab10. A decrease in the phosphorylation of these targets upon treatment with an inhibitor like this compound confirms its on-target effect.
LRRK2 Signaling Pathway
Experimental Workflow for Western Blot Analysis
Detailed Experimental Protocol: Western Blot for pRab10 (T73)
This protocol outlines the key steps for performing a Western blot to measure the phosphorylation of Rab10 at Threonine 73, a direct substrate of LRRK2.
1. Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO) and other LRRK2 inhibitors (e.g., 100 nM MLi-2) for comparison.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:
-
Phospho-Rab10 (Thr73)
-
Total Rab10
-
Total LRRK2
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis on the captured images to quantify the band intensities. Normalize the phospho-Rab10 signal to the total Rab10 signal and the loading control.
By following this guide, researchers can effectively validate the inhibitory activity of this compound on LRRK2 and objectively compare its performance against other inhibitors, thereby facilitating the selection of the most appropriate tool compounds for their Parkinson's disease research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MLi-2 | LRRK2 | Tocris Bioscience [tocris.com]
- 12. MLi-2 | LRRK2 | TargetMol [targetmol.com]
- 13. MLi-2 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
Confirming Cellular Target Engagement of CZC-54252: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended molecular target within a cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of established methods to verify the cellular target engagement of CZC-54252, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research.
This guide outlines and compares four principal methods for confirming the interaction of this compound with LRRK2 in a cellular context: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and two methods for assessing the functional consequences of target binding—Western Blotting for LRRK2 and substrate phosphorylation, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The guide also includes a comparison with other well-characterized LRRK2 inhibitors, GNE-7915 and MLi-2, to provide a broader context for experimental design and data interpretation.
Comparison of Target Engagement Methods
The selection of an appropriate target engagement assay depends on various factors, including the specific experimental question, available resources, and desired throughput. The following table provides a quantitative comparison of the key methods discussed in this guide.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement | Western Blot (Phosphorylation) | TR-FRET (Phosphorylation) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Antibody-based detection of changes in the phosphorylation state of the target protein or its substrates. | Homogeneous proximity-based immunoassay measuring changes in phosphorylation. |
| Assay Format | Intact cells or cell lysates. | Live cells. | Cell lysates. | Cell lysates. |
| Throughput | Low to high (depending on detection method, from Western Blot to high-throughput plate-based formats).[1][2][3] | High (384-well format is common).[4] | Low. | High (384-well format is common).[5][6] |
| Sensitivity | Moderate to high, dependent on antibody quality for detection. | High, with a good dynamic range.[1] | Moderate, dependent on antibody affinity and specificity. | High. |
| Quantitative | Semi-quantitative (Western Blot) to quantitative (plate-based). | Quantitative. | Semi-quantitative to quantitative (with proper normalization). | Quantitative. |
| Direct/Indirect | Direct (measures binding). | Direct (measures binding). | Indirect (measures downstream effect of binding). | Indirect (measures downstream effect of binding). |
| Z'-factor | Variable, can be >0.5 for high-throughput formats. | Typically >0.6.[7] | Not applicable (low throughput). | Can be >0.7.[6] |
| Advantages | Label-free for endogenous protein, applicable in tissues.[1] | Real-time measurements in live cells, high sensitivity.[1] | Widely accessible, can use endogenous protein. | Homogeneous (no-wash), high throughput.[5][6] |
| Disadvantages | Not all ligands induce a thermal shift, lower throughput for Western Blot detection. | Requires genetic modification of the target protein. | Low throughput, multiple steps, antibody variability.[8] | Requires specific antibody pairs and often overexpression of the target. |
| Relative Cost | Moderate (reagents) to high (specialized plate readers for HTS). | High (proprietary reagents and tracers). | Low to moderate (antibodies and reagents). | High (proprietary antibodies and reagents). |
LRRK2 Signaling Pathway and Inhibition
This compound and other inhibitors target the kinase activity of LRRK2. A key downstream event of LRRK2 activation is the phosphorylation of a subset of Rab GTPases, such as Rab10. Inhibition of LRRK2 kinase activity by compounds like this compound leads to a decrease in the phosphorylation of LRRK2 itself (autophosphorylation at sites like Ser1292) and its substrates (e.g., Rab10 at Thr73).
Caption: LRRK2 signaling and inhibition by this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for the discussed target engagement assays.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: NanoBRET Target Engagement Workflow.
Caption: Phosphorylation Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA®)
This protocol is adapted for a standard Western Blot readout.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or a neuronal cell line) and grow to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest cells and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize protein concentrations and analyze the levels of soluble LRRK2 by Western Blot using a specific anti-LRRK2 antibody. A loading control (e.g., GAPDH) should also be probed. Increased band intensity for LRRK2 in this compound-treated samples at higher temperatures indicates target stabilization.
NanoBRET™ Target Engagement Assay
This protocol outlines the general steps for a NanoBRET™ assay.[4][9][10]
-
Cell Preparation: Transfect HEK293 cells with a vector expressing a NanoLuc®-LRRK2 fusion protein. After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Assay Plating: Seed the cells into a 384-well white assay plate.
-
Tracer and Compound Addition: Add the NanoBRET™ tracer specific for LRRK2 to the cells. Immediately after, add this compound at various concentrations or a vehicle control.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths. A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming target engagement.
Western Blot for LRRK2 and Rab10 Phosphorylation
This protocol details the detection of changes in LRRK2 and Rab10 phosphorylation.[11][12][13][14]
-
Cell Treatment and Lysis: Plate cells and treat with this compound, a positive control inhibitor (e.g., MLi-2), or vehicle for 1-2 hours. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, and separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for phospho-LRRK2 (pS1292), total LRRK2, phospho-Rab10 (pT73), and total Rab10. A loading control like GAPDH or β-actin should also be used.
-
Detection and Analysis: After washing, incubate with HRP-conjugated secondary antibodies. Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A decrease in the phospho/total ratio for LRRK2 and Rab10 in this compound-treated samples confirms target inhibition.
TR-FRET Assay for LRRK2 Ser935 Phosphorylation
This homogeneous assay is suitable for high-throughput screening.[5][6][15]
-
Cell Transduction and Plating: Transduce cells (e.g., U-2 OS or SH-SY5Y) with a BacMam vector expressing LRRK2-GFP. Plate the transduced cells in a 384-well assay plate.
-
Compound Treatment: Add serial dilutions of this compound or control compounds to the cells and incubate for 90 minutes at 37°C.
-
Cell Lysis and Antibody Incubation: Add a lysis buffer containing a terbium-labeled anti-phospho-LRRK2 (Ser935) antibody. Incubate for 2 hours at room temperature.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (GFP).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm/495 nm). A decrease in the TR-FRET ratio indicates inhibition of LRRK2 phosphorylation by this compound.
Conclusion
Confirming the cellular target engagement of this compound is a multifaceted process with several robust methods at the disposal of researchers. The choice of assay will depend on the specific goals of the study, balancing factors such as throughput, the need for a direct versus indirect readout, and the availability of reagents and instrumentation. For direct confirmation of binding in a label-free manner, CETSA is a powerful tool. For high-throughput screening and quantitative analysis of binding in live cells, NanoBRET is an excellent choice. To assess the functional consequences of target engagement, phosphorylation assays using Western Blot or TR-FRET provide reliable and physiologically relevant data. By carefully selecting and executing these assays, researchers can confidently validate the on-target activity of this compound and advance our understanding of LRRK2-targeted therapeutics.
References
- 1. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 3. Current Advances in CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 7. ita.promega.com [ita.promega.com]
- 8. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. carnabio.com [carnabio.com]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 13. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to In Vitro LRRK2 Inhibition: CZC-54252 vs. GSK2578215A
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the development of treatments for Parkinson's disease. The discovery of potent and selective inhibitors of LRRK2 is a primary focus for researchers. This guide provides an objective comparison of two such inhibitors, CZC-54252 and GSK2578215A, focusing on their in vitro performance for LRRK2 inhibition, supported by experimental data and detailed methodologies.
In Vitro LRRK2 Inhibition: A Head-to-Head Comparison
This compound and GSK2578215A are both potent inhibitors of LRRK2, demonstrating low nanomolar efficacy against both the wild-type (WT) enzyme and the common pathogenic G2019S mutant. The following table summarizes their reported 50% inhibitory concentrations (IC50) from in vitro kinase assays.
| Compound | LRRK2 Target | IC50 (nM) | Assay Type |
| This compound | Wild-Type | 1.28 | TR-FRET |
| G2019S Mutant | 1.85 | TR-FRET | |
| GSK2578215A | Wild-Type | 10.9 | HTRF |
| G2019S Mutant | 8.9 | HTRF |
Experimental Protocols
The determination of the IC50 values for both this compound and GSK2578215A was conducted using time-resolved fluorescence resonance energy transfer (TR-FRET) and homogeneous time-resolved fluorescence (HTRF) assays, respectively. These non-radioactive methods measure the phosphorylation of a substrate by LRRK2.
Representative TR-FRET/HTRF In Vitro LRRK2 Kinase Assay Protocol
This protocol outlines a general procedure for determining the in vitro potency of inhibitors against LRRK2 kinase activity.
1. Reagents and Materials:
-
LRRK2 Enzyme: Purified, active recombinant human LRRK2 (Wild-Type or G2019S mutant).
-
Substrate: A suitable LRRK2 peptide substrate (e.g., LRRKtide) conjugated to a fluorescent acceptor (e.g., GFP or fluorescein).
-
ATP: Adenosine triphosphate.
-
Detection Reagent: A terbium- or europium-labeled antibody specific for the phosphorylated substrate.
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Test Compounds: this compound or GSK2578215A dissolved in DMSO.
-
Microplates: Low-volume 384-well black plates.
-
Plate Reader: A microplate reader capable of TR-FRET or HTRF detection.
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (this compound or GSK2578215A) in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add a small volume (e.g., 2-5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the LRRK2 enzyme, diluted in assay buffer, to each well.
-
Incubate the enzyme and compound mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
-
Kinase Reaction Initiation:
-
Prepare a solution containing the LRRK2 substrate and ATP in the assay buffer.
-
Add this mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for LRRK2.
-
Incubate the reaction plate at room temperature for a specified period (e.g., 60-120 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the detection reagent (terbium- or europium-labeled phospho-specific antibody) diluted in a suitable buffer containing EDTA.
-
Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET/HTRF compatible plate reader, measuring the emission at two wavelengths (e.g., for a terbium donor and GFP acceptor, ~490-520 nm for the acceptor and ~615-620 nm for the donor).
-
The ratio of the acceptor to donor emission is calculated.
-
3. Data Analysis:
-
The TR-FRET/HTRF ratio is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of inhibition (calculated relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LRRK2 Signaling Pathway and Inhibition
LRRK2 is a complex, multi-domain protein that possesses both kinase and GTPase activity. Its kinase activity is implicated in the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. Pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity. LRRK2 also undergoes autophosphorylation at several sites, which is thought to regulate its activity and cellular localization. Inhibitors like this compound and GSK2578215A act by blocking the ATP-binding site of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates.
Caption: LRRK2 signaling pathway and points of inhibition.
Summary
Both this compound and GSK2578215A are highly potent in vitro inhibitors of LRRK2 kinase activity. This compound exhibits slightly lower IC50 values in the described TR-FRET assay format compared to the HTRF assay data for GSK2578215A. The choice between these inhibitors may depend on the specific experimental context, including the desired selectivity profile and the assay technology available. The provided experimental protocol offers a robust framework for the in-house evaluation and comparison of these and other LRRK2 inhibitors.
A Comparative Analysis of LRRK2 Kinase Inhibitors: CZC-54252 vs. LRRK2-IN-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and potency of two prominent LRRK2 inhibitors, CZC-54252 and LRRK2-IN-1. The information is supported by experimental data to facilitate informed decisions in research applications.
Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The hyperactivity of the LRRK2 kinase domain is considered a key pathogenic event, making potent and selective LRRK2 inhibitors invaluable tools for both basic research and as potential therapeutic agents. This guide compares two such inhibitors, this compound and LRRK2-IN-1, focusing on their biochemical potency against LRRK2 and their broader kinase selectivity profiles.
Potency Comparison
Both this compound and LRRK2-IN-1 are highly potent inhibitors of LRRK2, targeting both the wild-type (WT) enzyme and the common pathogenic G2019S mutant, which exhibits increased kinase activity. This compound demonstrates slightly greater potency with IC50 values in the low single-digit nanomolar range.
| Compound | LRRK2 (WT) IC50 | LRRK2 (G2019S) IC50 |
| This compound | 1.28 nM[1][2] | 1.85 nM[1][2] |
| LRRK2-IN-1 | 13 nM[3][4][5] | 6 nM[3][4][5] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values signify higher potency.
Selectivity Profile
A critical attribute for a chemical probe or therapeutic candidate is its selectivity—the ability to inhibit the intended target without affecting other proteins, which could lead to off-target effects. Both compounds have been profiled against large panels of kinases to assess their selectivity.
LRRK2-IN-1 was comprehensively evaluated against a panel of 442 kinases.[3] At a concentration of 10 µM, it inhibited only 12 kinases, demonstrating a high degree of selectivity.[3] Notable off-targets for which biochemical IC50 values were determined include DCLK2.[3]
This compound was profiled in a chemical proteomics screen against 184 kinases.[6] It was found to be a selective inhibitor, potently inhibiting only ten kinases within the tested panel.[6]
| Compound | Kinase Panel Size | Number of Potent Off-Targets | Notable Off-Targets (IC50/EC50) |
| This compound | 184[6] | 10[6] | PLK4, GAK, TNK1, CAMKK2, PIP4K2C, among others[6] |
| LRRK2-IN-1 | 442[3] | 12[3] | DCLK2 (45 nM), MAPK7 (160 nM)[3] |
LRRK2 Signaling and Inhibition
LRRK2 is a complex, multi-domain protein. Its kinase activity is central to its pathogenic role in Parkinson's disease. LRRK2 phosphorylates a subset of Rab GTPases, which are master regulators of vesicular trafficking. Pathogenic mutations, such as G2019S, enhance this phosphorylation, leading to disruptions in cellular processes like autophagy and lysosomal function. Both this compound and LRRK2-IN-1 are ATP-competitive inhibitors that bind to the kinase domain of LRRK2, blocking its phosphotransferase activity and preventing the phosphorylation of downstream substrates like Rab proteins.
Figure 1. Simplified LRRK2 signaling pathway and point of inhibition.
Experimental Methodologies
The potency and selectivity of LRRK2 inhibitors are typically determined using in vitro kinase assays. Below is a representative protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for quantifying kinase activity.
LRRK2 TR-FRET Kinase Assay Protocol
This assay measures the phosphorylation of a specific LRRK2 substrate peptide. The binding of a phosphorylation-specific antibody, labeled with a fluorescent acceptor, to the phosphorylated peptide, which is labeled with a fluorescent donor, results in a FRET signal that is proportional to kinase activity.
1. Reagent Preparation:
- Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
- Enzyme: Dilute recombinant human LRRK2 (WT or G2019S) to the desired concentration in Kinase Buffer.
- Substrate/ATP Mix: Prepare a solution containing the LRRKtide substrate and ATP in Kinase Buffer. The ATP concentration is typically set near the Km value for LRRK2 (~100 µM).[6][7]
- Inhibitor Dilution: Perform a serial dilution of this compound or LRRK2-IN-1 in DMSO, followed by a further dilution in Kinase Buffer.
2. Kinase Reaction:
- Add a small volume (e.g., 2-5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
- Add the diluted LRRK2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding the Substrate/ATP mix to each well.
- Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
3. Detection:
- Stop the reaction by adding a detection solution containing EDTA (to chelate Mg²⁺ and stop the enzymatic reaction), a Europium-labeled anti-phospho-LRRKtide antibody (donor), and an APC-labeled streptavidin (acceptor, which binds to the biotinylated LRRKtide).
- Incubate for at least 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
4. Data Analysis:
- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
- Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.
rankdir=TB;
prep [label="1. Reagent Preparation\n(Buffer, Enzyme, Substrate, ATP, Inhibitor)"];
reaction [label="2. Kinase Reaction\n- Add Inhibitor/DMSO to plate\n- Add LRRK2 Enzyme\n- Incubate\n- Add Substrate/ATP Mix\n- Incubate"];
detection [label="3. Detection\n- Stop reaction with EDTA\n- Add TR-FRET detection reagents\n- Incubate"];
read [label="4. Plate Reading\n(TR-FRET Signal)"];
analysis [label="5. Data Analysis\n- Calculate Inhibition %\n- Plot dose-response curve\n- Determine IC50"];
prep -> reaction;
reaction -> detection;
detection -> read;
read -> analysis;
}
Figure 2. General workflow for an in vitro LRRK2 TR-FRET kinase inhibition assay.
Conclusion
Both this compound and LRRK2-IN-1 are potent and selective inhibitors of LRRK2 kinase activity.
-
This compound exhibits exceptional potency, with IC50 values of 1.28 nM and 1.85 nM against wild-type and G2019S LRRK2, respectively.[1][2] Its selectivity has been confirmed against a panel of 184 kinases.[6]
-
LRRK2-IN-1 is also a highly potent inhibitor, particularly against the G2019S mutant (IC50 = 6 nM), and has been extensively characterized for its high selectivity against a very broad panel of 442 kinases.[3]
The choice between these two inhibitors may depend on the specific requirements of the experiment. The slightly higher potency of this compound might be advantageous in certain cellular models. The extensive selectivity profiling of LRRK2-IN-1 provides a high degree of confidence in its on-target activity. Both compounds serve as excellent tools to investigate the physiological and pathological roles of LRRK2 kinase activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuroscience.jhu.edu [neuroscience.jhu.edu]
A Comparative Guide to LRRK2 Kinase Inhibitors: Cross-Validation of CZC-54252 Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the LRRK2 kinase inhibitor CZC-54252 with other notable alternatives, supported by experimental data. The focus is on cross-validating the pharmacological effects to aid in the selection of the most appropriate tool compound for preclinical research in Parkinson's disease and related neurodegenerative disorders.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. This has led to the development of potent and selective LRRK2 kinase inhibitors as critical research tools and potential therapeutics. Here, we compare the performance of this compound against three other widely used LRRK2 inhibitors: MLi-2, PF-06447475, and GNE-7915.
Data Presentation: Quantitative Comparison of LRRK2 Inhibitors
The following tables summarize the key quantitative data for this compound and the selected alternative LRRK2 inhibitors, allowing for a direct comparison of their biochemical potency, cellular activity, and kinase selectivity.
Table 1: Potency of LRRK2 Inhibitors
| Inhibitor | Target | IC50 (nM) [Biochemical Assay] | IC50 (nM) [Cellular Assay - pS935 LRRK2] | Reference(s) |
| This compound | LRRK2 (Wild-Type) | 1.28 | ~1 (EC50 for neuroprotection) | [1][2] |
| LRRK2 (G2019S) | 1.85 | Not explicitly reported | [1][2][3] | |
| MLi-2 | LRRK2 (Wild-Type/G2019S) | 0.76 | 1.4 | [4][5][6][7][8][9][10][11] |
| PF-06447475 | LRRK2 (Wild-Type) | 3 | <10 | [12][13][14][15] |
| GNE-7915 | LRRK2 (Wild-Type) | 9 (Ki of 1) | Not explicitly reported | [16] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the LRRK2 enzyme by 50%. Lower values indicate higher potency. Cellular IC50 values reflect the potency within a cellular context, often by measuring the inhibition of LRRK2 autophosphorylation at serine 935 (pS935).
Table 2: Selectivity of LRRK2 Inhibitors
| Inhibitor | Kinase Panel Size | Key Off-Target Hits (>50% inhibition at specified concentration) | Reference(s) |
| This compound | 185 kinases | Not explicitly detailed, but described as having "good selectivity". | [1] |
| MLi-2 | >300 kinases | Described as having >295-fold selectivity. | [4][5][6][7][8][9][11] |
| PF-06447475 | Not specified | Minimal inhibition of other kinases reported. | [14] |
| GNE-7915 | 392 kinases (DiscoverX) | TTK, ALK (>65% probe displacement at 0.1 µM) | [17] |
| 187 kinases (Invitrogen) | TTK (>50% inhibition at 0.1 µM) | [17] |
Kinase selectivity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are a direct result of LRRK2 inhibition.
Table 3: In Vivo Target Engagement and Neuroprotective Effects
| Inhibitor | Animal Model | Dose and Administration | Target Engagement (pLRRK2 Reduction) | Neuroprotective Effects | Reference(s) |
| This compound | Human Neurons (in vitro) | 1.6 nM | Not applicable | Fully reversed G2019S LRRK2-induced neuronal injury. | [1] |
| MLi-2 | Mouse | Oral, dose-dependent | Dose-dependent reduction of pSer935 LRRK2 in central and peripheral tissues.[6][7][8][18] | Reduced stroke infarct volumes and neurological deficits in a mouse stroke model.[19] | [6][7][8][18][19] |
| PF-06447475 | Rat | 3 and 30 mg/kg, p.o. | Significantly reduced the ratio of pSer935 LRRK2 to total LRRK2 in brain and kidney.[14] | Preserved TH expression in the dorsal striatum in G2019S+ rats.[12] Reduced spinal cord tissue injury and neuroinflammation in a mouse SCI model.[20] | [12][14][20] |
| GNE-7915 | Mouse (LRRK2 R1441G) | 100 mg/kg, s.c. (twice weekly for 18 weeks) | Reduced pRab10 and pRab12 levels in the lung and brain to wild-type levels.[21][22][23] | Reduced striatal α-synuclein oligomer and cortical pSer129-α-syn levels.[21][22][23] | [21][22][23] |
In vivo studies are critical for validating the therapeutic potential of LRRK2 inhibitors. Target engagement is often assessed by measuring the reduction in phosphorylation of LRRK2 at key sites (e.g., Ser935) or its substrates (e.g., Rab10, Rab12).
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
In Vitro LRRK2 Kinase Activity Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LRRK2 kinase activity.
Materials:
-
Recombinant human LRRK2 (Wild-Type or G2019S mutant)
-
LRRKtide or Myelin Basic Protein (MBP) as a substrate
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution (10 mM)
-
[γ-³³P]ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
P81 phosphocellulose paper
-
50 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, LRRK2 substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP to the reaction mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 Kinase Inhibition Assay (Western Blot)
Objective: To assess the in-cell potency of a LRRK2 inhibitor by measuring the phosphorylation of LRRK2 at Ser935.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with endogenous expression)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-pS935-LRRK2 and anti-total-LRRK2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against pS935-LRRK2 and total LRRK2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.
Mandatory Visualization
LRRK2 Signaling Pathway and Inhibitor Action
Caption: LRRK2 signaling pathway and the point of intervention for kinase inhibitors.
Experimental Workflow for LRRK2 Inhibitor Comparison
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. MLi-2 | LRRK2 | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. LRRK2 inhibition does not impart protection from α-synuclein pathology and neuron death in non-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model [en-journal.org]
- 20. mdpi.com [mdpi.com]
- 21. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Comparative Analysis of CZC-54252's Effects on Wild-Type and G2019S LRRK2
A comprehensive guide for researchers and drug development professionals on the differential inhibitory effects of CZC-54252 on wild-type Leucine-Rich Repeat Kinase 2 (LRRK2) and its pathogenic G2019S mutant.
This guide provides a detailed comparison of the inhibitory activity of this compound on both wild-type (WT) and the G2019S mutant of LRRK2, a key target in Parkinson's disease research. The G2019S mutation, located within the kinase domain, is the most common genetic cause of Parkinson's disease, leading to increased LRRK2 kinase activity.[1][2] Understanding the interaction of inhibitors like this compound with both the normal and mutated forms of the enzyme is crucial for the development of targeted therapies.
Data Presentation
The following tables summarize the quantitative data on the inhibitory potency of this compound against both wild-type and G2019S LRRK2, as well as its efficacy in a cellular model of neuronal injury.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Wild-Type LRRK2 | 1.28[3][4] |
| G2019S LRRK2 | 1.85[3][4] |
IC50 (Half maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Cellular Efficacy of this compound
| Cellular Model | Parameter Measured | EC50 (nM) |
| Primary human neurons with G2019S LRRK2 overexpression | Attenuation of neuronal injury | ~1[3][4][5] |
EC50 (Half maximal effective concentration) values represent the concentration of this compound required to achieve 50% of the maximum protective effect against G2019S LRRK2-induced neuronal injury.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro LRRK2 Kinase Activity Assay (TR-FRET based)
This assay determines the in vitro inhibitory potency of compounds against LRRK2.
-
Reaction Setup : In a 384-well plate, add 1 µl of diluted this compound or DMSO (as a control).
-
Enzyme Addition : Add 2 µl of recombinant human wild-type or G2019S LRRK2 enzyme diluted in kinase buffer.
-
Substrate and ATP Addition : Add 2 µl of a mixture containing a suitable LRRK2 substrate (e.g., LRRKtide) and ATP. The ATP concentration is typically kept around the KM value for LRRK2 (~100 μM).[3]
-
Kinase Reaction : The plate is incubated at room temperature for a defined period (e.g., 120 minutes) to allow for the phosphorylation of the substrate.[6]
-
Detection : A time-resolved fluorescence resonance energy transfer (TR-FRET) detection method is employed to quantify the amount of phosphorylated substrate. This involves adding detection reagents that specifically recognize the phosphorylated substrate and generate a FRET signal.
-
Data Analysis : The signal is measured using a plate reader, and the IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Neuronal Cell-Based Assay for LRRK2 Activity
This assay evaluates the ability of inhibitors to protect against the toxic effects of mutant LRRK2 in a cellular context.
-
Cell Culture and Transfection : Primary human cortical neurons are cultured. The neurons are then transfected with constructs expressing G2019S LRRK2, along with a green fluorescent protein (GFP) construct for neurite tracing.[3]
-
Compound Treatment : Transfected neurons are treated with varying concentrations of this compound or DMSO (vehicle control).[3]
-
Incubation : The cells are incubated for a sufficient period to allow for the expression of the LRRK2 constructs and for the compound to exert its effects.
-
Neurite Outgrowth Analysis : After incubation, the neurons are fixed and imaged. The average neurite length and branch point counts are quantified using a computerized algorithm.[3]
-
Data Analysis : The data are expressed as a percentage of the control (e.g., empty vector transfection). The EC50 value is determined by plotting the neurite length or branch count against the concentration of this compound and fitting the data to a dose-response curve.[3]
Mandatory Visualization
The following diagrams illustrate the LRRK2 signaling pathway and the experimental workflow for evaluating LRRK2 inhibitors.
Caption: LRRK2 Signaling and Inhibition by this compound.
Caption: Workflow for LRRK2 Inhibitor Evaluation.
References
- 1. Frontiers | G2019S Variation in LRRK2: An Ideal Model for the Study of Parkinson’s Disease? [frontiersin.org]
- 2. Mitochondrial Mechanisms of LRRK2 G2019S Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of the Pharmacokinetic Profiles of LRRK2 Inhibitors: CZC-54252 vs. MLi-2
For researchers and professionals in drug development, the selection of appropriate chemical probes and therapeutic candidates is paramount. This guide provides a detailed comparison of the pharmacokinetic properties of two prominent LRRK2 inhibitors, CZC-54252 and MLi-2, supported by experimental data and protocols.
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The development of potent and selective LRRK2 inhibitors is a major focus of this research. Among the numerous compounds developed, this compound and MLi-2 have emerged as important tools for studying LRRK2 biology. Understanding their pharmacokinetic differences is crucial for the design and interpretation of both in vitro and in vivo studies.
In Vitro Potency
Both this compound and MLi-2 are highly potent inhibitors of LRRK2 kinase activity. The table below summarizes their reported IC50 values against both wild-type LRRK2 and the common G2019S mutant.
| Compound | LRRK2 (wild-type) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) |
| This compound | 1.28[1][2] | 1.85[1][2] |
| MLi-2 | 0.76[3] | Not explicitly reported, but potent inhibition is demonstrated. |
In Vivo Pharmacokinetic Comparison
A direct comparison of the in vivo pharmacokinetic parameters of this compound and MLi-2 is limited by the available published data. However, data for MLi-2 in mice and for an analogue of this compound, CZC-25146, provide valuable insights. Notably, both this compound and its analogue, CZC-25146, have been reported to have poor brain penetration.[1][2]
| Parameter | CZC-25146 (analogue of this compound) | MLi-2 |
| Animal Model | Not specified in the main text | Male C57Bl/6 mice |
| Dosing Route | Not specified in the main text | Intravenous (IV) and Oral (PO) |
| Clearance | 2.3 L h⁻¹ kg⁻¹[1] | 1.2 L h⁻¹ kg⁻¹ (IV) |
| Volume of Distribution (Vd) | 5.4 L kg⁻¹[1] | 1.4 L kg⁻¹ (IV) |
| Half-life (t½) | Not reported | 0.8 h (IV), 1.0 h (PO) |
| Oral Bioavailability (F%) | Not reported | ~40%[3] |
| Brain Penetration | Poor (~4%)[1][2] | Centrally active[3] |
LRRK2 Signaling Pathway and Inhibition
The following diagram illustrates a simplified representation of the LRRK2 signaling pathway and the mechanism of action of inhibitors like this compound and MLi-2.
Experimental Protocols
Pharmacokinetic Study of MLi-2 in Mice
The pharmacokinetic profile of MLi-2 was assessed in male C57Bl/6 mice.[3]
-
Dosing: A single dose of MLi-2 was administered either intravenously (2 mg/kg) or orally (10 mg/kg).[3]
-
Sample Collection: Blood samples were collected at 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dosing.[3] Plasma was separated by centrifugation.[3]
-
Analysis: The concentration of MLi-2 in plasma samples was likely determined by a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific analytical method is not detailed in the provided search results.
Pharmacokinetic Study of this compound Analogue (CZC-25146)
While specific details of the pharmacokinetic study for this compound are not available in the provided search results, the study on its analogue, CZC-25146, provides a general understanding of the methodology.[1]
-
Methodology: The study involved determining the pharmacokinetic properties of the compound, which led to the finding of poor brain penetration for both CZC-25146 and this compound.[1][2] The specific animal model, dosing, and analytical methods were not detailed in the main text of the publication.[1]
Conclusion
Both this compound and MLi-2 are potent LRRK2 inhibitors with low nanomolar IC50 values. The key differentiator based on the available data lies in their in vivo pharmacokinetic properties, particularly oral bioavailability and brain penetration. MLi-2 demonstrates good oral bioavailability and is centrally active, making it a suitable tool for in vivo studies targeting the central nervous system.[3] In contrast, this compound and its analogue have been shown to have poor brain penetration, which may limit their utility in CNS-focused in vivo research but could be advantageous for studies focused on peripheral LRRK2 activity.[1][2] The choice between these two inhibitors should be guided by the specific requirements of the intended research application.
References
Safety Operating Guide
Prudent Disposal of CZC-54252: A Step-by-Step Guide for Laboratory Personnel
For researchers and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of CZC-54252, a potent and selective LRRK2 inhibitor. Following these protocols will mitigate risks and foster a culture of safety.
I. Immediate Safety Precautions and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate care. While not always classified as a hazardous substance, general safety precautions for chemical handling should be strictly followed.[1]
Personal Protective Equipment (PPE):
-
Gloves: Always wear impervious, chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side shields to protect from splashes.
-
Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.
-
Respiratory Protection: When handling the powder form, especially if there is a risk of aerosolization, use a suitable respirator to avoid inhalation.[1][2]
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.[2]
-
Avoid the formation of dust or aerosols.[2]
-
Thoroughly wash hands after handling the compound.
II. Waste Identification and Segregation
Proper identification and segregation of waste streams are critical for safe and compliant disposal.
Waste Streams:
-
Solid Waste: This includes any materials contaminated with this compound, such as:
-
Weighing paper
-
Contaminated gloves and other PPE
-
Pipette tips
-
Wipes used for cleaning spills
-
-
Liquid Waste: This includes:
-
Unused solutions of this compound
-
Solvents used to dissolve this compound (e.g., DMSO)[2]
-
Supernatants from experimental procedures
-
Segregation:
-
Keep solid and liquid waste streams separate.[3]
-
Do not mix this compound waste with other incompatible chemical waste.
III. Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical disposal company or your institution's Environmental Health and Safety (EHS) department.[2] Never dispose of this chemical down the drain. [3]
Step-by-Step Disposal Protocol:
-
Solid Waste Collection:
-
Place all solid materials contaminated with this compound into a designated, clearly labeled hazardous waste container.[3] This container should be a sealable bag or a puncture-resistant container.
-
Ensure the container is appropriate for the type of waste being collected.
-
-
Liquid Waste Collection:
-
Carefully pour liquid waste containing this compound into a designated, sealable, and chemically resistant hazardous waste container.[3]
-
Avoid splashing during transfer.
-
If necessary, use a funnel to minimize the risk of spills.
-
-
Container Management:
-
Storage:
-
Store sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[3]
-
Follow all institutional procedures for waste disposal requests.
-
-
Documentation:
-
Complete any required waste disposal forms or tags provided by your institution.[3]
-
Ensure all information is accurate and legible.
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Ventilate: Relocate personnel from the immediate spill area and ensure the area is well-ventilated.[2]
-
Wear Protective Equipment: Before cleaning the spill, don the appropriate PPE as described in Section I.[2]
-
Containment and Cleanup:
-
Decontamination: Clean the surface where the spill occurred with an appropriate solvent and then with soap and water.
-
Dispose of Cleanup Materials: Treat all materials used for cleanup as hazardous waste and dispose of them according to the procedures outlined in Section III.
V. Quantitative Data for Disposal
| Waste Stream ID | Waste Type (Solid/Liquid) | Composition (e.g., this compound in DMSO) | Estimated Concentration of this compound | Estimated Volume/Mass | Date Generated |
| Example: LW-001 | Liquid | This compound in DMSO | 10 mM | 100 mL | YYYY-MM-DD |
| Example: SW-001 | Solid | Contaminated pipette tips | Trace | ~50 g | YYYY-MM-DD |
VI. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Protocols for Handling CZC-54252
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with CZC-54252, a potent and selective LRRK2 inhibitor. Adherence to these protocols is mandatory to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
The potent nature of this compound necessitates a stringent PPE protocol. The following table outlines the minimum required PPE for various laboratory activities involving this compound. A risk assessment should always be conducted to determine if additional protection is required.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential, and double-gloving provides an extra barrier.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[1] |
| Administration and General Handling | - Lab coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile) | Minimum protection for handling solutions and general lab operations. |
| Spill Cleanup | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | Enhanced protection is critical during spill cleanup to prevent exposure to a higher concentration of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow must be followed for all experiments involving this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal of all materials contaminated with this compound is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous.
| Waste Type | Disposal Procedure | Rationale |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as "Hazardous Waste: this compound".[1] | Assume all disposable items that have come into contact with the compound are contaminated.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.[1]- The container should be clearly labeled with the chemical name and concentration.[1] | Prevents accidental reactions and ensures proper disposal by hazardous waste personnel. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste: this compound".[1] | Minimizes handling of contaminated items and prevents sharps injuries. Do not overfill waste containers.[1] |
| Solid Waste (e.g., contaminated paper towels) | - Place in a sealed bag or container labeled as "Hazardous Waste: this compound". | Prevents aerosolization of any dried compound. |
All hazardous waste must be disposed of through a certified hazardous waste vendor.
Understanding the Mechanism: LRRK2 Signaling Pathway
This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[2][3] Mutations in LRRK2 are linked to Parkinson's disease, and inhibiting its kinase activity is a key therapeutic strategy. The following diagram illustrates the simplified signaling pathway and the point of inhibition by this compound.
Experimental Protocol: In Vitro Kinase Assay
To determine the potency of this compound, an in vitro kinase assay can be performed. The following is a general methodology.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant LRRK2.
Materials:
-
Recombinant human wild-type LRRK2 and G2019S LRRK2
-
LRRKtide (a synthetic peptide substrate)
-
[γ-³²P]ATP
-
This compound
-
Kinase buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound.
-
In a reaction well, combine the recombinant LRRK2 enzyme, LRRKtide substrate, and the diluted this compound in the kinase buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the LRRKtide substrate using a scintillation counter.
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Expected Results: this compound is a potent LRRK2 inhibitor with reported IC50 values of 1.28 nM and 1.85 nM for wild-type and G2019S LRRK2, respectively.[2][3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
